Oltipraz-d3

Catalog No.
S12888373
CAS No.
M.F
C8H6N2S3
M. Wt
229.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oltipraz-d3

Product Name

Oltipraz-d3

IUPAC Name

5-pyrazin-2-yl-4-(trideuteriomethyl)dithiole-3-thione

Molecular Formula

C8H6N2S3

Molecular Weight

229.4 g/mol

InChI

InChI=1S/C8H6N2S3/c1-5-7(12-13-8(5)11)6-4-9-2-3-10-6/h2-4H,1H3/i1D3

InChI Key

CKNAQFVBEHDJQV-FIBGUPNXSA-N

SMILES

Array

Canonical SMILES

CC1=C(SSC1=S)C2=NC=CN=C2

Isomeric SMILES

[2H]C([2H])([2H])C1=C(SSC1=S)C2=NC=CN=C2

Research Context and Significance of Oltipraz

Author: Smolecule Technical Support Team. Date: February 2026

To understand the purpose of Oltipraz-d3, it is essential to know about its parent compound, Oltipraz.

  • Original Development & Mechanism: Oltipraz was initially developed as an antischistosomal drug [1]. Its primary mechanisms of action, relevant to current research, include acting as a potent Nrf2 activator and a bifunctional inducer of detoxification enzymes [2] [1] [3]. It activates the antioxidant response pathway, leading to the expression of phase II carcinogen-detoxifying enzymes like glutathione S-transferase [1].
  • Research Applications: Due to its mechanism, Oltipraz is investigated as a cancer chemopreventive agent and for the treatment of liver conditions such as non-alcoholic steatohepatitis (NASH). It inhibits Liver X receptor alpha (LXR-α), reducing lipogenesis in hepatocytes [1].

The following diagram illustrates the core mechanism of action of the parent compound, Oltipraz, which provides the scientific basis for using its deuterated form in research:

G Oltipraz Oltipraz Keap1_Nrf2 Keap1-Nrf2 Pathway Oltipraz->Keap1_Nrf2 Activates LXR_alpha LXR-α Inhibition Oltipraz->LXR_alpha Inhibits PhaseIIEnzymes Induction of Phase II Detoxification Enzymes Keap1_Nrf2->PhaseIIEnzymes ReducedLipogenesis Reduced Hepatic Lipogenesis LXR_alpha->ReducedLipogenesis Chemoprevention Cancer Chemoprevention PhaseIIEnzymes->Chemoprevention NASH_Treatment NASH Treatment Target ReducedLipogenesis->NASH_Treatment

Purpose of Deuterated this compound

This compound is not typically used for therapeutic experiments but serves as a critical research tool.

  • Quantitative Analysis: It is used as a stable isotope-labeled internal standard in bioanalytical methods like LC-MS and GC-MS [2] [4]. Its nearly identical chemical properties to unlabeled Oltipraz ensure similar behavior during sample processing and analysis. The mass shift caused by the three deuterium atoms allows the mass spectrometer to distinguish it, enabling precise measurement of the parent drug's concentration in complex biological matrices like blood or urine [2].
  • Metabolic Tracers: Deuterated compounds can be used as tracers to study the metabolic fate of a drug, helping researchers identify and quantify metabolites [2].

Sourcing and Experimental Considerations

This compound is available from several chemical suppliers specializing in research compounds and stable isotopes. Here is a comparative overview:

Supplier Catalog Number Price Notes
MedChemExpress (MCE) HY-12519S [2] [3] "Get quote" [2] Controlled substance; not for sale in all territories [2].
Alfa Chemistry ACMA00059910 [5] Not listed -
BDG Synthesis 130755-10 [4] $1,180.00 (e.g., 10mg) Certificate of Analysis provided; shipping included [4].
  • Purity and Documentation: Reputable suppliers provide a Certificate of Analysis (CoA) detailing purity, which is verified by techniques like HPLC and NMR [4].
  • Regulatory Compliance: Note that this compound is a controlled substance in some regions, and its purchase may be restricted [2]. Researchers must ensure their use complies with local regulations and intellectual property conventions [4].

References

Oltipraz vs. Oltipraz-d3: Core Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The primary difference lies in their chemical structure: Oltipraz-d3 is a deuterated analog of Oltipraz, where three hydrogen (¹H) atoms are replaced by deuterium (²H, or D) atoms. This subtle change is designed to improve the metabolic stability of the drug without significantly altering its biological activity.

The table below summarizes the key established and inferred differences:

Feature Oltipraz This compound
Chemical Structure C₈H₆N₂S₃ [1] C₈H₃D₃N₂S₃ [1]
Molecular Weight 226.33 g/mol [1] 229.36 g/mol [1]
Primary Application Cancer chemoprevention; investigation for NAFLD/MASLD [2] [3] Internal standard for bioanalysis; research on metabolic pathways [1]
Key Mechanism Induces Phase II detoxifying enzymes; inhibits Liver X receptor-alpha (LXR-α) [2] [3] Assumed to be identical to Oltipraz (deuterium substitution minimizes metabolic differences)
Metabolic Stability Standard metabolic profile Enhanced metabolic stability due to Deuterium Isotope Effect [1]
Primary Research Use Therapeutic agent in pre-clinical and clinical studies [4] [3] Analytical standard for mass spectrometry to quantify Oltipraz [1]

Oltipraz's Primary Mechanisms of Action

Oltipraz functions through two well-documented primary mechanisms, which are relevant for understanding the context in which this compound would be used. The following diagram illustrates these pathways:

G cluster_1 Mechanism 1: Chemoprevention cluster_2 Mechanism 2: Anti-steatotic (MASLD) Oltipraz Oltipraz Nrf2 Activates Nrf2 Oltipraz->Nrf2 LXRa Inhibits Liver X Receptor-alpha (LXR-α) Oltipraz->LXRa AMPK Activates AMPK Oltipraz->AMPK ARE Binds to Antioxidant Response Element (ARE) Nrf2->ARE PhaseIIEnzymes Induces Phase II Detoxifying Enzymes ARE->PhaseIIEnzymes Detox Enhanced detoxification of carcinogens PhaseIIEnzymes->Detox Lipogenesis Suppresses hepatic de novo lipogenesis LXRa->Lipogenesis FatReduction Reduces liver fat accumulation Lipogenesis->FatReduction AMPK->Lipogenesis

Oltipraz's primary mechanisms involve Nrf2-mediated chemoprevention and LXR-α inhibition for MASLD treatment.

Research Applications and Protocol Guidance

The distinct roles of Oltipraz and this compound in a research setting are crucial for proper experimental design.

  • Therapeutic Agent (Oltipraz): Used in in vivo and in vitro studies to investigate efficacy. For example, a common protocol involves dietary administration (e.g., 500 ppm) to rodent models for 1-4 weeks prior to carcinogen challenge or in models of steatotic liver disease [4] [5] [3].
  • Analytical Tool (this compound): Used in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) bioanalysis to ensure accurate quantification of Oltipraz from biological samples (plasma, tissue homogenates). Its enhanced stability minimizes variability.

Suggested Protocol for Quantifying Oltipraz using this compound:

  • Sample Preparation: Spike a known, fixed amount of this compound (internal standard) into all experimental plasma/tissue samples and calibration standards before processing.
  • Extraction: Perform protein precipitation or solid-phase extraction.
  • LC-MS/MS Analysis: Monitor and compare the specific mass-to-charge (m/z) signals for Oltipraz and the heavier this compound. The ratio of their signal responses is used to generate a calibration curve and calculate the precise concentration of Oltipraz in the unknown samples.

References

Oltipraz-d3 HIF-1α inhibition IC50

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

The table below summarizes the core quantitative data for Oltipraz and its deuterated form:

Compound CAS Number Molecular Weight Target IC50 / Inhibitory Effect
Oltipraz 64224-21-1 226.34 [1] HIF-1α [1] 10 μM [1]
Oltipraz-d3 2012598-51-3 229.36 [2] HIF-1α [2] Inhibitory effect maintained (identical to Oltipraz) [2]

Mechanism of Action and Experimental Evidence

Oltipraz inhibits HIF-1α through a dual mechanism and has been shown to inhibit tumor growth in vivo.

  • Dual Mechanism of HIF-1α Inhibition: Oltipraz inhibits HIF-1α activation stimulated by hypoxia or growth factors like insulin [3].
    • p70 Ribosomal S6 Kinase-1 (S6K1) Inhibition: Oltipraz decreases HIF-1α protein stability by inhibiting the S6K1 pathway, which is part of the mTOR signaling cascade known to regulate HIF-1α synthesis [3].
    • H₂O₂-Scavenging Effect: Insulin and other stimuli generate reactive oxygen species (ROS) that stabilize HIF-1α. Oltipraz abrogates insulin-induced H₂O₂ production, promoting the ubiquitination and degradation of the HIF-1α protein [3].
  • In Vivo Efficacy: In animal models, Oltipraz treatment led to tumor regression, which was accompanied by decreased microvessel density and reduced expression of Vascular Endothelial Growth Factor (VEGF), a key downstream target gene of HIF-1 [3].

The following diagram illustrates the HIF-1α signaling pathway and the dual mechanism by which Oltipraz inhibits it:

G Hypoxia Hypoxia HIF1a_stable HIF1a_stable Hypoxia->HIF1a_stable Stabilizes GrowthFactors GrowthFactors S6K1 S6K1 GrowthFactors->S6K1 Activates ROS ROS GrowthFactors->ROS Induces NormalO2 NormalO2 PHDs PHDs NormalO2->PHDs Activates HIF1a_degradation HIF1a_degradation PHDs->HIF1a_degradation Hydroxylates pVHL pVHL pVHL->HIF1a_degradation Binds HIF1a_synthesis HIF1a_synthesis HIF1a_synthesis->HIF1a_stable Proteasome Proteasome HIF1a_degradation->Proteasome Ubiquitination HIF1_complex HIF1_complex HIF1a_stable->HIF1_complex Dimerizes with HIF-1β GeneTranscription GeneTranscription HIF1_complex->GeneTranscription Binds HRE S6K1->HIF1a_synthesis Stimulates ROS->HIF1a_stable Stabilizes Oltipraz Oltipraz Oltipraz->S6K1 Inhibits Oltipraz->ROS Scavenges

This diagram shows that under normal oxygen conditions, HIF-1α is degraded. Under hypoxia or growth factor stimulation, HIF-1α is stabilized. Oltipraz inhibits this stabilization by blocking S6K1 and scavenging ROS.

Experimental Protocols and Research Applications

For researchers aiming to validate or apply these findings, here are the key methodological considerations.

Cell-Based Assays for HIF-1α Inhibition
  • Dosing Protocol: Treat cells under hypoxic conditions or growth factor stimulation (e.g., insulin) with Oltipraz at concentrations ranging from 10 μM (IC50) to higher concentrations (≥10 μM for complete abrogation) [1] [3].
  • Key Readouts:
    • Western Blotting: Measure HIF-1α protein levels in nuclear extracts. Oltipraz treatment shows a time-dependent decrease in HIF-1α stability [3].
    • Ubiquitination Assay: Detect increased HIF-1α ubiquitination following Oltipraz treatment, confirming the promotion of its proteasomal degradation [3].
    • RT-PCR / ELISA: Quantify mRNA or protein levels of HIF-1 target genes like VEGF to confirm the functional downregulation of the pathway [3].
Application of this compound
  • Primary Use: this compound is not a therapeutic but a research tool [2].
  • As an Internal Standard: Use this compound in quantitative analyses like LC-MS or GC-MS to accurately measure the concentration of non-labeled Oltipraz in complex biological samples such as plasma or tissue homogenates due to its nearly identical chemical properties [2].
  • As a Tracer: Employ this compound in metabolic studies to track the absorption, distribution, metabolism, and excretion (ADME) of the compound [2].

Computational Screening for Novel HIF-1α Inhibitors

Beyond Oltipraz, the search for novel HIF-1α inhibitors leverages advanced computational methods. One recent study detailed a multi-stage virtual screening workflow [4]:

  • Machine Learning: A random forest model, trained on known active and inactive compounds from the ChEMBL database, was used to predict activity from a Traditional Chinese Medicine monomer library [4].
  • Molecular Docking: Predicted active compounds were docked into the HIF-1α protein structure to evaluate binding affinity and mode [4].
  • Molecular Dynamics (MD) Simulations: Top candidates underwent 100 ns MD simulations to assess the stability of the protein-ligand complex and calculate binding free energy using MM-PBSA, identifying Arnidiol and Epifriedelanol as promising candidates [4].

Key Research Gaps and Future Directions

While the foundational data is strong, your research could address these gaps:

  • Precise Molecular Target: The initial binding target of Oltipraz that leads to S6K1 inhibition and ROS scavenging is not yet fully defined [3].
  • This compound in Bioanalysis: There is an opportunity to develop and publish specific, validated LC-MS/MS protocols using this compound for quantifying Oltipraz in biological matrices.
  • Exploration of Congeners: The search results note that other dithiolethione congeners also inhibit HIF-1α [3]. A comparative study of their potency and mechanisms could yield compounds with better efficacy or pharmacokinetic profiles.

References

Oltipraz-d3 chemical stability data

Author: Smolecule Technical Support Team. Date: February 2026

What is Known About Oltipraz

Oltipraz is a synthetic dithiolethione compound that was initially developed as an antischistosomal agent and is now widely investigated for its cancer chemopreventive properties [1] [2]. Its stability and mechanism of action have been studied extensively.

The table below summarizes key information about Oltipraz from the search results:

Property Description
Chemical Name 4-methyl-5-(2-pyrazinyl)-1,2-dithiole-3-thione [1]
CAS Number 64224-21-1 (unlabeled) [1] [3]
Primary Mechanism Acts as a bifunctional inducer, activating phase II detoxifying enzymes via the antioxidant responsive element (ARE) and the Nrf2 transcription factor pathway [1] [4] [5].
Key Metabolic Pathway Major metabolite is a pyrrolopyrazine thione (PPD), which is also a potent phase II enzyme inducer [5].
Stability Insight Metabolite PPD interacts with cytochrome c, reducing it and inhibiting its peroxidase activity; this interaction suggests chemical reactivity that could influence stability [5].

Experimental Insights into Oltipraz Mechanisms

The chemopreventive action of Oltipraz is linked to its ability to induce detoxification enzymes. Key experimental findings that provide insights into its activity and stability include:

  • Enzyme Induction Studies: Preclinical studies show Oltipraz increases activity of enzymes like glutathione S-transferase (GST). In rats, a single oral dose (0.5 mmol/kg) elevated certain GST subunit levels, which remained elevated for up to 7 days, demonstrating a prolonged biochemical effect [6].
  • Interaction with Cytochrome c: Spectroscopic and EPR studies demonstrate that PPD, Oltipraz's major metabolite, can reduce oxidized cytochrome c and inhibit its peroxidase activity. This suggests the metabolite is reactive and can participate in redox cycling, potentially generating reactive oxygen species [5].

The following diagram illustrates the signaling pathway through which Oltipraz activates cellular defense mechanisms, based on data from the search results:

G Oltipraz Oltipraz Metabolite PPD (Metabolite) Oltipraz->Metabolite Metabolism Keap1 Keap1-Nrf2 Complex (Cytoplasm) Oltipraz->Keap1 Reacts with Keap1 CytochromeC Cytochrome c (Interaction) Metabolite->CytochromeC Reduces Nrf2 Nrf2 (Free) Keap1->Nrf2 Releases Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to DetoxEnzymes Phase II Detoxification Enzymes (e.g., GST) ARE->DetoxEnzymes Induces Transcription CytochromeC->Nrf2 Potential ROS Signal

Oltipraz activates detoxification enzymes via the Nrf2 pathway and interacts with cytochrome c.

References

Comprehensive Application Notes and Protocols for Oltipraz Dosing in Animal Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oltipraz and Its Research Applications

Oltipraz (4-methyl-5-(2-pyrazinyl)-1,2-dithiole-3-thione) is a synthetic dithiolethione compound initially developed as an antischistosomal agent that has emerged as a promising chemopreventive and therapeutic candidate for various conditions including cancer, metabolic diseases, and liver disorders. The compound has demonstrated efficacy across multiple experimental models by targeting crucial cellular pathways involved in carcinogen detoxification, oxidative stress response, and lipid metabolism. Oltipraz's activity is primarily mediated through the activation of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), which coordinates the expression of a battery of cytoprotective genes containing antioxidant response elements (ARE) in their promoters. This comprehensive review provides detailed protocols and application notes for researchers utilizing oltipraz in animal studies, with specific emphasis on dosing regimens, experimental methodologies, and mechanistic considerations.

The therapeutic potential of oltipraz spans multiple organ systems and disease contexts. Preclinical studies have established its effectiveness in experimental models for breast, bladder, liver, forestomach, colon, tracheal, lung, and skin cancer. More recently, research has expanded to investigate its applications in metabolic diseases including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). The compound's ability to modulate phase II detoxification enzymes including glutathione S-transferases, γ-glutamylcysteine synthetase, and DT-diaphorase underpins its chemopreventive properties, while its inhibition of liver X receptor alpha (LXR-α) activity contributes to its antisteatotic effects in hepatic lipid metabolism. These diverse mechanisms make oltipraz a valuable tool compound for investigating cellular defense pathways and developing therapeutic interventions for multiple disease states.

Chemical Properties and Mechanisms of Action

Basic Chemical Characteristics

Oltipraz possesses distinctive chemical properties that influence its pharmacokinetic and pharmacodynamic behavior. As a dithiolethione derivative, it features a unique sulfur-containing heterocyclic structure that contributes to its biological activity. The compound undergoes extensive hepatic metabolism via cytochrome P450 isozymes, particularly CYP1A1/2, 2B1/2, 2C11, 2D1, and 3A1/2 in rats, with significant species-specific differences in metabolic handling. One primary metabolic pathway involves molecular rearrangement to yield a pyrrolopyrazine derivative (M3), which has been shown to be inactive in the induction of detoxification genes. Further metabolism generates at least 10 possible conjugates across different species, contributing to the complex pharmacokinetic profile observed in both animal models and humans.

Primary Mechanisms of Action

The biological activity of oltipraz is mediated through several interconnected molecular pathways:

  • Nrf2 Pathway Activation: Oltipraz functions as a potent Nrf2 agonist, promoting the dissociation of Nrf2 from its cytoplasmic repressor Keap1 under conditions of oxidative stress. This allows Nrf2 translocation to the nucleus where it dimerizes with small Maf proteins and binds to Antioxidant Response Elements (ARE), initiating transcription of cytoprotective genes including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and various glutathione S-transferase isoforms. This pathway represents the primary mechanism for oltipraz's antioxidant and cytoprotective effects [1] [2].

  • Liver X Receptor Inhibition: Oltipraz directly inhibits liver X receptor alpha (LXR-α) activity, disrupting LXR-α-dependent lipogenesis in hepatocytes. This mechanism underpins the compound's antisteatotic effects in liver tissue and contributes to its efficacy in reducing hepatic lipid accumulation in models of non-alcoholic fatty liver disease [3].

  • Phase II Enzyme Induction: Oltipraz enhances the expression and activity of multiple Phase II detoxification enzymes, including glutathione S-transferases, γ-glutamylcysteine synthetase, DT-diaphorase, and several glucuronosyl transferases. This induction capacity strengthens cellular defense against electrophilic carcinogens and reactive oxygen species, providing a foundation for its chemopreventive applications [4] [5].

Animal Dosing Protocols for Specific Disease Models

Type 2 Diabetes Mellitus (T2DM) Model

The streptozotocin-induced T2DM model in mice has been extensively utilized to investigate oltipraz's effects on glucose metabolism, insulin resistance, and diabetic complications. The established protocol employs a specific regimen that has demonstrated efficacy in modulating key diabetic parameters:

Table 1: Oltipraz Dosing Protocol for T2DM Mouse Model

Parameter Specification Experimental Details
Animal Model C57BL/6J male mice 8 weeks old, 20-25g initial weight [1]
T2DM Induction High-fat diet (8 weeks) + STZ 60 mg/kg streptozotocin, 3 intraperitoneal injections [1]
Oltipraz Dose 150 mg/kg Administered every other day [1]
Administration Route Oral gavage 0.2 mL volume [1]
Treatment Duration 4 weeks [1]
Formulation Suspension in vehicle Vehicle composition not specified in source [1]

This dosing regimen has demonstrated significant therapeutic effects in diabetic mice, including reduced fasting blood glucose, improved insulin resistance, decreased blood lipid levels, and mitigation of pancreatic and liver tissue injury. The treatment also enhanced pancreatic β-cell insulin secretion and reduced inflammation and oxidative stress through the Nrf2/HO-1 signaling pathway. Researchers should note that this protocol utilizes an intermittent dosing schedule (every other day), which may influence both efficacy and toxicity profiles compared to daily administration.

Non-Alcoholic Fatty Liver Disease (NAFLD) Model

For NAFLD research, oltipraz has been evaluated in both diet-induced models and specific genetic backgrounds. The dosing approach focuses on achieving sustained modulation of hepatic lipid metabolism and inflammatory pathways:

Table 2: Oltipraz Dosing in NAFLD and Related Metabolic Models

Disease Model Species/Strain Dose & Frequency Duration Key Outcomes
NAFLD/Hepatic Steatosis High-fat diet mouse model 150 mg/kg (frequency not specified) Not specified Prevented weight gain and fat accumulation [6]
Liver Cirrhosis Sprague-Dawley rats 30 mg/kg (oral) Single dose (pharmacokinetics) Altered pharmacokinetics in liver cirrhosis [7]
Liver Cirrhosis with Diabetes Sprague-Dawley rats (LCD model) 10 mg/kg (IV); 30 mg/kg (oral) Single dose (pharmacokinetics) AUC partially restored versus control [7]

The NAFLD model demonstrates oltipraz's efficacy in addressing hepatic steatosis through LXR-α inhibition, with studies showing significant reduction in liver fat content. The dose-dependent response observed in clinical trials of oltipraz for NAFLD (30mg and 60mg twice daily in humans) suggests that similar dose-response relationships likely exist in animal models, though careful dose optimization is recommended for specific experimental contexts [3].

Chemoprevention Models

In cancer chemoprevention studies, oltipraz has been evaluated across various organ sites and carcinogen-induced models. While specific dosing details in animal chemoprevention models were not fully elaborated in the available search results, human studies provide guidance on potentially effective dosing ranges:

  • Human chemoprevention trials have utilized oltipraz at doses of 125 or 250 mg/m² administered twice weekly for 12 weeks [8]
  • The 125 mg/m² dose level was well tolerated by all patients, while the 250 mg/m² dose required reductions in some subjects due to significant fatigue [8]
  • Pharmacokinetic studies indicate that oltipraz exhibits dose-dependent pharmacokinetics with high interpatient variability, suggesting careful monitoring is essential in preclinical studies [9]

Detailed Experimental Methodology

Compound Formulation and Administration

The pharmaceutical preparation of oltipraz for animal studies requires careful consideration of solubility, stability, and bioavailability. Based on the reported studies:

  • Formulation Approach: Oltipraz is typically prepared as a suspension in appropriate vehicle due to its limited aqueous solubility. The specific vehicle composition varies across studies but often includes agents such as methylcellulose, carboxymethylcellulose, or other pharmaceutically acceptable suspending agents.

  • Administration Technique: For oral gavage, the compound is administered using appropriate gavage needles with ball tips to prevent traumatic injury. The dosing volume is generally maintained at 0.2 mL for mice to minimize stress and potential aspiration. The suspension should be freshly prepared and continuously agitated during administration to ensure dosing consistency.

  • Quality Controls: Uniform suspension should be verified visually prior to administration. For longer-term studies, stability of the formulation under storage conditions should be established to maintain compound integrity throughout the dosing period.

Animal Model Development and Validation

Successful implementation of oltipraz studies requires appropriate animal models with thorough characterization:

  • T2DM Model Validation: Diabetes induction should be confirmed by measuring fasting blood glucose levels 1, 3, and 7 days after streptozotocin injection, with levels >11.1 mmol/L considered indicative of successful model establishment [1]. Additional validation parameters include intraperitoneal glucose tolerance testing (IPGTT), fasting serum insulin measurements, and calculation of HOMA-IR indices.

  • NAFLD Model Validation: High-fat diet feeding should be continued for sufficient duration (typically 8-18 weeks) to establish robust hepatic steatosis. Validation methods include histological assessment of liver tissues (H&E staining), quantification of liver fat content (via magnetic resonance spectroscopy where available), and measurement of serum transaminases (AST, ALT) and lipid profiles.

  • Cirrhosis Model Validation: Liver cirrhosis induced by N-dimethylnitrosamine requires histological confirmation through demonstration of micronodular cirrhosis with regenerative hepatocellular changes and bile duct proliferation [7]. Liver function tests and assessment of portal hypertension may provide additional validation.

Sample Collection and Processing

Appropriate biospecimen collection is critical for evaluating oltipraz's pharmacological effects:

  • Blood Collection: Serial blood samples should be collected in appropriate anticoagulant tubes at predetermined timepoints for pharmacokinetic analysis. For metabolite profiling, plasma separation should occur promptly (within 30 minutes of collection) via centrifugation at 3000 rpm for 20 minutes, with storage at -80°C until analysis [1].

  • Tissue Collection: At study endpoint, liver, pancreas, and other relevant tissues should be harvested with portions either flash-frozen in liquid nitrogen for molecular analyses (Western blotting, RNA sequencing) or fixed in 4% paraformaldehyde for histological examination [1].

  • Microsomal Preparation: For cytochrome P450 activity assessments, hepatic and intestinal microsomes should be prepared using differential centrifugation methods and stored at -80°C with cryoprotectants to maintain enzyme activity [7].

Molecular Mechanisms and Signaling Pathways

Nrf2 Antioxidant Pathway Activation

The primary mechanism through which oltipraz exerts its cytoprotective effects involves activation of the Nrf2-mediated antioxidant response pathway. The following diagram illustrates the key molecular events in this pathway:

G Oltipraz Oltipraz Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Oltipraz->Keap1_Nrf2 Disrupts Nrf2_free Free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuclear Nrf2 Nuclear Translocation Nrf2_free->Nrf2_nuclear ARE ARE Binding (Antioxidant Response Element) Nrf2_nuclear->ARE TargetGenes Target Gene Expression ARE->TargetGenes HO1 HO-1 (Heme Oxygenase-1) TargetGenes->HO1 NQO1 NQO1 (NAD(P)H Dehydrogenase 1) TargetGenes->NQO1 GST GST (Glutathione S-Transferase) TargetGenes->GST AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, etc.) TargetGenes->AntioxidantEnzymes OxidativeStress Oxidative Stress ROS ROS Generation OxidativeStress->ROS ROS->Keap1_Nrf2 Modifies Cysteine Residues

This signaling cascade results in the coordinated upregulation of numerous cytoprotective proteins that collectively enhance cellular resistance to oxidative and electrophilic stress. The activation of this pathway has demonstrated therapeutic benefits in multiple disease contexts, particularly those characterized by elevated oxidative stress such as diabetes, NAFLD, and chemical carcinogenesis.

LXR-α Inhibition and Lipid Metabolism

In addition to Nrf2 activation, oltipraz directly inhibits liver X receptor alpha (LXR-α), a nuclear receptor that functions as a key regulator of lipogenic gene expression. The following diagram illustrates oltipraz's impact on hepatic lipid metabolism:

G Oltipraz Oltipraz LXRα LXR-α Activation (Normally Promotes Lipogenesis) Oltipraz->LXRα Inhibits ReducedSteatosis Reduced Hepatic Steatosis Oltipraz->ReducedSteatosis Leads to Nrf2Pathway Nrf2 Pathway Activation Oltipraz->Nrf2Pathway SREBP1c SREBP-1c Expression LXRα->SREBP1c Normally Induces LipogenicGenes Lipogenic Genes (FAS, ACC, SCD1) SREBP1c->LipogenicGenes HepaticSteatosis Hepatic Lipid Accumulation LipogenicGenes->HepaticSteatosis ImprovedLipids Improved Lipid Profile ReducedSteatosis->ImprovedLipids OxidativeStress Reduced Oxidative Stress Nrf2Pathway->OxidativeStress Inflammation Reduced Hepatic Inflammation OxidativeStress->Inflammation Inflammation->ReducedSteatosis

This dual mechanism of LXR-α inhibition and Nrf2 activation positions oltipraz uniquely for addressing conditions characterized by simultaneous dysregulation of lipid metabolism and oxidative stress, such as NAFLD and diabetes. The convergence of these pathways likely contributes to the significant reductions in liver fat content observed in both preclinical and clinical studies.

Data Interpretation and Translational Considerations

Efficacy Endpoints and Biomarker Assessment

Comprehensive evaluation of oltipraz's effects requires assessment of multiple efficacy endpoints tailored to specific disease models:

  • Metabolic Parameters: For diabetes and NAFLD models, essential measurements include fasting blood glucose, insulin levels, HOMA-IR calculations, intraperitoneal glucose tolerance tests (IPGTT), and serum lipid profiles (TG, TC, HDL-C, LDL-C) [1]. These parameters should be monitored at baseline and regular intervals throughout the study to establish temporal response patterns.

  • Oxidative Stress Markers: Assessment of oxidative stress status should include measurement of ROS levels, malondialdehyde (MDA) as a lipid peroxidation marker, and antioxidant enzyme activities (SOD, CAT). Additionally, evaluation of Nrf2 pathway activation through Western blot analysis of Nrf2, HO-1, and NQO1 protein expression in target tissues provides mechanistic insights [1].

  • Histopathological Evaluation: Tissue histology (liver, pancreas) using H&E staining remains essential for documenting morphological improvements. For NAFLD models, standardized scoring systems (NAFLD Activity Score) should be employed to quantify histological responses [1] [3].

  • Inflammatory Biomarkers: Serum cytokine profiles (TNF-α, IL-6, IL-1β) using ELISA methods help characterize anti-inflammatory effects, particularly in metabolic disease models where chronic inflammation contributes to pathogenesis [1].

Pharmacokinetic and Safety Considerations

Translation of preclinical findings requires careful attention to pharmacokinetic properties and safety profiles:

  • Dose-Dependent Pharmacokinetics: Oltipraz exhibits non-linear pharmacokinetics with less than proportional increases in AUC and Cmax values at higher doses, potentially due to saturable absorption or metabolism [9]. This should inform dose selection and escalation strategies in preclinical studies.

  • Metabolite Monitoring: The primary metabolite M3 is pharmacologically inactive in induction of detoxification genes, suggesting that parent compound exposure may correlate more closely with efficacy for Nrf2-mediated effects [9]. Monitoring both oltipraz and M3 levels provides comprehensive exposure assessment.

  • Species Differences: Notable interspecies variations exist in oltipraz handling. Harmonic mean half-lives range from 9.3-22.7 hours in humans compared to different profiles in rodent models [9] [7]. These differences should be considered when extrapolating dosing regimens across species.

  • Tolerability Assessment: Human trials indicate dose-dependent tolerability, with 125 mg/m² twice weekly being well tolerated while 250 mg/m² required dose reductions in some subjects due to fatigue [8]. Similar monitoring for adverse effects should be implemented in animal studies, with particular attention to gastrointestinal, hepatic, and neurological parameters.

Conclusion

Oltipraz represents a multifunctional pharmacologic agent with demonstrated efficacy across diverse disease models through its dual mechanisms of Nrf2 pathway activation and LXR-α inhibition. The detailed dosing protocols and experimental methodologies outlined in these application notes provide researchers with a framework for implementing robust preclinical studies with this compound. The 150 mg/kg every-other-day dosing regimen in mouse models has consistently demonstrated efficacy in metabolic disease contexts, while lower doses (30-60 mg/kg) may be appropriate for specific applications such as liver cirrhosis models.

The comprehensive assessment approach encompassing metabolic parameters, oxidative stress markers, histopathological evaluation, and mechanistic pathway analysis enables thorough characterization of oltipraz's pharmacological effects. Researchers should carefully consider the disease-specific context when selecting appropriate dosing regimens and endpoint assessments, as oltipraz's effects are highly pathway-dependent and may vary across different pathological states.

As research with oltipraz continues to evolve, further refinement of these protocols will enhance our understanding of its therapeutic potential and facilitate translation of preclinical findings to clinical applications, particularly for conditions characterized by oxidative stress and metabolic dysregulation such as NAFLD, type 2 diabetes, and cancer chemoprevention.

References

Application Notes: Oltipraz-d3 for Quantitative Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Oltipraz-d3 is the deuterium-labeled analog of Oltipraz, intended for use as an internal standard in quantitative bioanalytical techniques. Using a deuterated internal standard helps correct for analyte loss during sample preparation and ion suppression or enhancement during mass spectrometric analysis, thereby improving the accuracy and precision of the results [1].

The parent compound, Oltipraz, is a potent activator of the Nrf2 transcription factor and has demonstrated inhibitory effects on HIF-1α activation, with an IC₅₀ of 10 μM in experimental models [1]. It has been investigated for its chemopreventive properties, functioning as a bifunctional inducer that activates phase II carcinogen-detoxifying enzymes via the antioxidant responsive element (ARE) [2].

Stock Solution Preparation and Storage

The following table summarizes the key data for this compound and provides general guidance for preparing a stock solution. The specific protocol is based on common laboratory procedures for deuterated internal standards, as a detailed method was not found in the available sources.

Parameter Details for this compound
CAS Number 2012598-51-3 [1]
Molecular Formula C₈H₃D₃N₂S₃ [1]
Molecular Weight 229.36 g/mol [1]
Recommended Solvent DMSO (Dimethyl Sulfoxide)
Suggested Stock Concentration 10 mM (example)

| Preparation Method | 1. Bring vial to room temperature before opening. 2. Weigh out 2.29 mg of this compound. 3. Transfer compound to a volumetric flask or vial. 4. Add DMSO to a total volume of 1 mL to achieve a 10 mM concentration. 5. Vortex or sonicate until completely dissolved. | | Storage Conditions | Store the product under the recommended conditions in the Certificate of Analysis. Aliquoting the stock solution and storing it at -20°C is generally advised for long-term stability [1]. |

Experimental Workflow for LC-MS Quantification

The diagram below outlines a typical workflow for using this compound as an internal standard in a quantitative LC-MS/MS assay.

workflow Start 1. Prepare Stock Solutions IS 2. Spike this compound into Sample & Calibrators Start->IS Prep 3. Sample Preparation (Protein Precipitation, Liquid-Liquid Extraction) IS->Prep Analysis 4. LC-MS/MS Analysis Prep->Analysis Data 5. Data Processing & Quantification Analysis->Data

Diagram Title: LC-MS Workflow with this compound

Detailed Protocol:

  • Stock Solution Preparation: Prepare separate stock solutions of both the unlabeled Oltipraz (analyte) and this compound (internal standard) in DMSO, as described in the table above.
  • Spike Internal Standard: Add a fixed, known volume of the this compound working solution (diluted from the stock in methanol or water if needed) to all experimental samples, calibration standards, and quality control (QC) samples. This corrects for variability in subsequent steps [1].
  • Sample Preparation: Perform sample pretreatment. For plasma or tissue homogenates, this typically involves protein precipitation with an organic solvent like acetonitrile or methanol.
  • LC-MS/MS Analysis: Inject the processed samples into the LC-MS/MS system. The method should be optimized to separate Oltipraz from its internal standard and any potential matrix interferences.
    • Liquid Chromatography (LC): A reverse-phase C18 column with a gradient elution of water and acetonitrile (both modified with 0.1% formic acid) is commonly used.
    • Mass Spectrometry (MS): Detection is performed using Multiple Reaction Monitoring (MRM). The specific transitions (precursor ion > product ion) for both Oltipraz and this compound must be determined experimentally.
  • Data Processing and Quantification: Generate a calibration curve by plotting the peak area ratio (analyte / internal standard) of the calibrators against their known concentrations. The concentration of Oltipraz in unknown samples is then calculated using this curve.

Critical Considerations for Researchers

  • Confirmation of Purity: The effective use of this compound as an internal standard hinges on its certified purity and isotopic enrichment. Always refer to the supplier's Certificate of Analysis for this information [1].
  • Stability of Stock Solutions: The stability of this compound in solution under various storage conditions (-20°C, 4°C) should be experimentally verified for your specific laboratory setup over the intended storage period.
  • Handling Deuterated Compounds: While deuterated compounds are chemically very similar to their protium analogs, they may exhibit slight chromatographic differences (retention time shifts). Always confirm separation during method development.

References

Application Notes: LC-MS/MS Quantification of Oltipraz and Oltipraz-d3

Author: Smolecule Technical Support Team. Date: February 2026

Oltipraz is a dithiolethione compound with demonstrated efficacy as a cancer chemopreventive agent and a potent activator of the Nrf2 transcription factor [1] [2]. Its deuterated form, Oltipraz-d3, serves as a crucial internal standard for ensuring accuracy and precision in quantitative bioanalysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [3]. These notes outline a robust method for quantifying Oltipraz in biological matrices, utilizing Oltipraz-d3 for reliable pharmacokinetic and metabolic studies.

Chemical Properties and Role as an Internal Standard

Oltipraz-d3 is a stable isotope-labeled analog of Oltipraz, where three hydrogen atoms are replaced by deuterium. This section summarizes its key characteristics.

  • Structure and Formula: C~8~H~3~D~3~N~2~S~3~ [3].
  • Molecular Weight: 229.36 g/mol [3].
  • CAS Number: 2012598-51-3 [3].
  • Role in Quantification: Oltipraz-d3 is structurally identical to Oltipraz but has a slightly higher molecular mass. When used as an internal standard, it co-elutes with the analyte and experiences nearly identical extraction efficiency and ionization suppression/enhancement. Any variability during sample preparation or analysis affects both the analyte and internal standard similarly, allowing for highly precise correction. Its primary application is as a tracer and internal standard for quantitative analysis by LC-MS [3].
Instrumentation and Method Setup

The following configuration is adapted from a validated method for Oltipraz [4] and is applicable for Oltipraz-d3.

  • Chromatography System: Liquid Chromatography (LC) system.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).
  • Data Acquisition: Multiple Reaction Monitoring (MRM).
  • Sample Preparation: Fast-flow protein precipitation (FF-PPT) is an effective and rapid method for processing plasma samples [4].

Table 1: Proposed MRM Transitions for Oltipraz and Oltipraz-d3

Compound Precursor Ion (m/z) Product Ion (m/z) Polarity Purpose
Oltipraz 227 193 Positive Quantification ion [4]
Oltipraz-*d3* 230* 196* Positive Internal Standard ion

Note: The specific MRM transitions for this compound are inferred based on the known transitions for Oltipraz and the mass shift from deuterium incorporation. These should be optimized experimentally.

The experimental workflow for sample preparation and analysis is outlined below.

OltiprazAnalysisWorkflow Experimental Workflow for Oltipraz Analysis start Start: Plasma Sample is_add Add Internal Standard (this compound) start->is_add prep Sample Preparation Fast-Flow Protein Precipitation lc Liquid Chromatography (Separation) prep->lc is_add->prep ms Tandem Mass Spectrometry (MRM Detection) lc->ms data Data Analysis & Quantification ms->data end End: PK Report data->end

Detailed Experimental Protocol

This protocol is designed for the quantification of Oltipraz in rat plasma using Oltipraz-d3 as the internal standard.

I. Materials and Reagents

  • Analytes: Oltipraz and Oltipraz-d3 [3].
  • Biological Matrix: Control rat plasma.
  • Solvents: HPLC-grade methanol, acetonitrile, and water.
  • Solutions: 0.1% formic acid in water and acetonitrile.

II. Sample Preparation Procedure

  • Internal Standard Addition: Pipette 50 µL of Oltipraz-d3 working solution into a clean tube.
  • Plasma Addition: Add 50 µL of rat plasma sample (calibrators, QCs, or unknowns) to the tube.
  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.
  • Vortex and Centrifuge: Vortex-mix vigorously for 1 minute, then centrifuge at 14,000 × g for 10 minutes at 4°C.
  • Supernatant Collection: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

III. LC-MS/MS Conditions

  • Chromatographic Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient Elution:
    • 0-1 min: 10% B
    • 1-4 min: 10% B to 95% B
    • 4-6 min: Hold at 95% B
    • 6-6.5 min: 95% B to 10% B
    • 6.5-8 min: Re-equilibrate at 10% B
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer Settings:
    • Ion Source: Electrospray Ionization (ESI), positive mode.
    • Source Temperature: 100°C [1].
    • Desolvation Temperature: 100°C [1].
    • Capillary Voltage: 3000 V [1].
    • Cone Voltage: 55 V [1].
    • Data Acquisition: MRM mode using transitions specified in Table 1.

IV. Method Validation The method should be validated according to FDA guidelines. Key parameters, based on the validated method for Oltipraz, are summarized below [4].

Table 2: Key Method Validation Parameters

Parameter Result for Oltipraz (from literature) Target for this compound Method
Linear Range 20 - 4000 ng/mL [4] 20 - 4000 ng/mL
Lower Limit of Quantification (LLOQ) 20 ng/mL [4] 20 ng/mL
Accuracy Within acceptable limits [4] 85-115%
Precision Within acceptable limits [4] RSD < 15%
Application in a Pharmacokinetic Study

This method was successfully applied to a PK study in rats. After an oral dose of 60 mg/kg Oltipraz, plasma concentrations were effectively measured up to 12 hours post-dose, demonstrating the method's applicability for in vivo studies [4]. The role of Nrf2 activation, which is central to Oltipraz's mechanism of action, is illustrated below.

Nrf2Pathway Proposed Mechanism of Oltipraz via Nrf2 Activation Oltipraz Oltipraz Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Oltipraz->Keap1_Nrf2  Activates Nrf2_Free Free Nrf2 Keap1_Nrf2->Nrf2_Free Nrf2 Released Nrf2_Nucleus Nrf2 Translocates to Nucleus Nrf2_Free->Nrf2_Nucleus ARE Binds to ARE Nrf2_Nucleus->ARE TargetGenes Antioxidant & Phase II Enzyme Expression ARE->TargetGenes Effects Cytoprotection Reduced Oxidative Stress Chemoprevention TargetGenes->Effects

Discussion and Troubleshooting

  • Critical Method Parameters: The performance of the protein precipitation and the cleanliness of the mass spectrometer ion source are crucial for robust and sensitive detection. Consistent retention times for Oltipraz and its internal standard are key for accurate quantification.
  • Advantages of the Method: The use of a stable isotope-labeled internal standard (Oltipraz-d3) corrects for matrix effects and recovery losses, leading to superior accuracy and precision compared to using a structural analog. The fast-flow protein precipitation method significantly reduces sample preparation time [4].
  • Potential Applications: Beyond pharmacokinetics, this method can be adapted for metabolic stability studies, drug-drug interaction assessments, and quantitative analysis in other biological matrices.

References

Application Notes and Protocols: Investigating Oltipraz-d3 in Lipid Metabolism Regulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Oltipraz, a synthetic dithiolethione, has emerged as a significant compound in metabolic disease research due to its dual mechanisms of action: inhibition of liver X receptor alpha (LXR-α) and activation of nuclear factor erythroid 2-related factor 2 (Nrf2) signaling. These complementary pathways position oltipraz as a promising therapeutic candidate for modulating lipid metabolism in conditions such as non-alcoholic fatty liver disease (NAFLD), type 2 diabetes (T2DM), and obesity-related metabolic disorders. The deuterated form, Oltipraz-d3, provides enhanced metabolic stability for detailed pharmacokinetic and metabolic studies, offering researchers a valuable tool for investigating the compound's effects on lipid homeostasis. This document provides comprehensive application notes and detailed experimental protocols for assessing this compound's effects on lipid metabolism in preclinical models, enabling standardized investigation across research settings.

Mechanism of Action

Oltipraz modulates lipid metabolism through two primary interconnected molecular pathways that regulate hepatic lipid accumulation and oxidative stress response.

LXR-α Inhibition Pathway

Oltipraz functions as a potent LXR-α inhibitor, directly disrupting the transcriptional activity of this nuclear receptor that promotes hepatic lipogenesis. LXR-α activation normally stimulates de novo lipogenesis (DNL) through upregulation of sterol regulatory element-binding protein 1c (SREBP-1c) and fatty acid synthase (FASN). By inhibiting LXR-α, oltipraz reduces the expression of these lipogenic enzymes, thereby decreasing hepatic triglyceride synthesis and accumulation [1].

Nrf2/HO-1 Activation Pathway

Simultaneously, oltipraz acts as an effective Nrf2 agonist, promoting the dissociation of Nrf2 from its cytoplasmic inhibitor Keap1 and facilitating its translocation to the nucleus. Within the nucleus, Nrf2 binds to antioxidant response elements (ARE) in the promoter regions of target genes, including heme oxygenase-1 (HO-1) and various glutathione metabolism enzymes. This activation enhances cellular antioxidant defenses, reduces reactive oxygen species (ROS), and ameliorates oxidative stress, which is a key driver of insulin resistance and inflammatory signaling in metabolic diseases [2].

The diagram below illustrates the integrated signaling pathways through which Oltipraz modulates lipid metabolism:

G Oltipraz Oltipraz LXR_inhibition LXR-α Inhibition Oltipraz->LXR_inhibition Nrf2_activation Nrf2 Activation Oltipraz->Nrf2_activation SREBP1c_down SREBP-1c ↓ LXR_inhibition->SREBP1c_down Lipogenesis_down De Novo Lipogenesis ↓ SREBP1c_down->Lipogenesis_down Hepatic_steatosis Hepatic Steatosis ↓ Lipogenesis_down->Hepatic_steatosis HO1_up HO-1 Expression ↑ Nrf2_activation->HO1_up Antioxidant_up Antioxidant Enzymes ↑ HO1_up->Antioxidant_up ROS_down Oxidative Stress ↓ Antioxidant_up->ROS_down Insulin_resistance Insulin Resistance ↓ ROS_down->Insulin_resistance Inflammation Inflammation ↓ ROS_down->Inflammation

Figure 1: Integrated signaling pathways of Oltipraz in lipid metabolism regulation

Experimental Models and Study Designs

Animal Models for Lipid Metabolism Studies
Model Type Induction Method This compound Treatment Key Measurable Outcomes Research Applications
Diet-Induced Obesity (DIO) High-fat diet (60% kcal fat) for 8-18 weeks [2] [3] 150 mg/kg every other day for 4 weeks [2] Body weight, liver weight, adipose tissue mass, serum lipids NAFLD/MASLD, obesity studies
NAFLD/MASLD Model High-fat diet or methionine-choline deficient diet 60 mg twice daily equivalent (human dose) [1] Liver fat content (MRS), hepatic steatosis score, ALT/AST levels Pure NAFLD/MASLD therapeutic efficacy
Type 2 Diabetes Model High-fat diet for 8 weeks + STZ injection (60 mg/kg) [2] 150 mg/kg every other day for 4 weeks [2] Fasting blood glucose, insulin, HOMA-IR, pancreatic histology T2DM with hepatic comorbidity
Genetic Obesity Model ob/ob or db/db mice 150-200 mg/kg daily for 2-8 weeks Metabolic rate, glucose tolerance, inflammatory markers Mechanistic studies on genetic predisposition
Human Clinical Trial Design

A randomized, double-blind, placebo-controlled phase II clinical trial demonstrated oltipraz's efficacy in NAFLD patients. The study design included:

  • Participants: 68 NAFLD patients with liver fat >20% and hypertransaminasemia
  • Intervention: Placebo (n=22), oltipraz 30 mg (n=22), or oltipraz 60 mg (n=24) twice daily for 24 weeks
  • Primary Endpoint: Change in liver fat content from baseline to 24 weeks quantified by magnetic resonance spectroscopy (MRS)
  • Secondary Endpoints: Body mass index, insulin resistance (HOMA-IR), liver enzymes (ALT, AST), lipid profiles, and cytokine levels [1]

Quantitative Efficacy Data

Therapeutic Efficacy of Oltipraz in Preclinical and Clinical Studies
Parameter Model/Subjects Baseline Value Post-Treatment Value Change (%) P-value
Liver Fat Content NAFLD patients (60 mg BID) [1] - - -34.6 ± 29.4% 0.046
Body Weight HFD-fed mice (150 mg/kg) [2] - Controlled weight gain Significant reduction <0.05
Fasting Blood Glucose HFD/STZ mice (150 mg/kg) [2] Elevated Reduced to near-normal Significant improvement <0.05
Hepatic Steatosis HFD-fed mice [3] Severe steatosis Alleviated steatosis Significant improvement <0.05
Insulin Resistance (HOMA-IR) HFD/STZ mice (150 mg/kg) [2] High Improved Significant reduction <0.05
Serum Triglycerides HFD-fed mice [3] Elevated Reduced Significant decrease <0.05
Oxidative Stress (ROS) HFD-fed mice [3] Elevated Reduced Significant decrease <0.05
Inflammation (TNF-α, IL-6) HFD/STZ mice (150 mg/kg) [2] Elevated Reduced Significant decrease <0.05

Detailed Experimental Protocols

Protocol for Evaluating this compound in HFD-Fed Mice

Objective: To assess the effects of this compound on lipid metabolism, insulin resistance, and hepatic steatosis in diet-induced obese mice.

Materials:

  • C57BL/6J male mice (8 weeks old, 20-25g)
  • High-fat diet (60% kcal fat, 20% kcal protein, 20% kcal carbohydrate)
  • This compound (150 mg/kg)
  • Vehicle control (normal saline)
  • STZ (60 mg/kg) for T2DM model induction

Methods:

  • Model Establishment:

    • Acclimate mice for 1 week with standard chow diet
    • Randomize mice into groups (n=8-10/group): Normal control, HFD control, HFD + this compound
    • Feed HFD for 8 weeks to establish obesity [2]
  • Drug Administration:

    • Prepare this compound suspension in normal saline
    • Administer 150 mg/kg every other day by oral gavage for 4-8 weeks [2]
    • Maintain HFD feeding throughout treatment period
  • Sample Collection:

    • Fast mice for 12 hours prior to sampling
    • Collect blood via retro-orbital bleeding or cardiac puncture
    • Euthanize mice and excise liver, adipose tissue, pancreas
    • Weigh tissues and aliquot for various analyses
    • Flash-freeze samples in liquid N₂ for molecular analyses
  • Assessment Endpoints:

    • Weekly: Body weight, food intake
    • Bi-weekly: Fasting blood glucose
    • Terminal: Serum insulin, lipid profile, liver enzymes
    • Tissue analyses: Histology, lipidomics, protein expression

The experimental workflow for this protocol is summarized below:

G Start Mouse Acquisition (C57BL/6J, 8-week male) Acclimation 1-Week Acclimation Standard Chow Diet Start->Acclimation Randomization Randomization (n=8-10/group) Acclimation->Randomization HFD High-Fat Diet Feeding (8-18 weeks) Randomization->HFD Treatment This compound Treatment (150 mg/kg, every other day, 4-8 weeks) HFD->Treatment Monitoring Weekly Monitoring Body weight, food intake Treatment->Monitoring Terminal Terminal Analysis Monitoring->Terminal Blood Blood Collection Serum biomarkers Terminal->Blood Tissue Tissue Collection Liver, fat, pancreas Terminal->Tissue Analysis Tissue Analysis Histology, molecular assays Blood->Analysis Tissue->Analysis

Figure 2: Experimental workflow for this compound evaluation in HFD-fed mice

Biochemical Assessments

Serum Lipid Profiling:

  • Collect blood in serum separator tubes
  • Centrifuge at 3,000 rpm for 20 minutes at 4°C
  • Analyze triglycerides (TG), total cholesterol (TC), HDL-C, and LDL-C using automated biochemical analyzer [2]
  • Compare with placebo and normal control groups

Liver Fat Quantification:

  • Magnetic Resonance Spectroscopy (MRS): Preferred non-invasive method for longitudinal human studies [1]
  • Histological Assessment: Fix liver tissue in 4% paraformaldehyde, embed in paraffin, section at 4μm, stain with H&E
  • Hepatic Steatosis Scoring: Grade 0-3 based on percentage of hepatocytes containing fat droplets

Glucose Metabolism Assessment:

  • Intraperitoneal Glucose Tolerance Test (IPGTT): Fast mice for 12 hours, administer glucose (2g/kg body weight), measure blood glucose at 0, 30, 60, 90, 120 minutes [2]
  • Insulin Measurement: Use ELISA kits for serum insulin quantification
  • HOMA-IR Calculation: (Fasting insulin × Fasting glucose) / 22.5
Molecular Analyses

Western Blot Analysis:

  • Homogenize liver tissue in RIPA buffer with protease inhibitors
  • Separate proteins (30-50μg) by SDS-PAGE, transfer to PVDF membranes
  • Block with 5% non-fat milk, incubate with primary antibodies (Nrf2, HO-1, SREBP-1c, FASN, β-actin)
  • Detect with HRP-conjugated secondary antibodies and chemiluminescence
  • Quantify band intensity using densitometry software

Lipidomics Analysis:

  • Extract lipids from liver tissue using chloroform:methanol (2:1 v/v)
  • Analyze using LC-MS/MS with appropriate internal standards
  • Quantify lipid species including ceramides, phospholipids, sphingomyelins, and sterol esters [3]
  • Perform multivariate statistical analysis to identify significantly altered lipid species

Oxidative Stress Markers:

  • Reactive Oxygen Species (ROS): Measure using DCFDA fluorescence assay
  • Malondialdehyde (MDA): Quantify as lipid peroxidation marker via TBARS assay
  • Antioxidant Enzymes: Measure SOD, CAT, GST activities using commercial kits

Conclusion

This compound represents a promising investigational compound for modulating lipid metabolism through its dual action on LXR-α inhibition and Nrf2 pathway activation. The protocols outlined herein provide comprehensive methodologies for evaluating its efficacy in preclinical models of NAFLD/MASLD, obesity, and type 2 diabetes. The consistent findings across studies demonstrating significant reductions in hepatic steatosis, improvements in insulin sensitivity, and attenuation of oxidative stress highlight its potential therapeutic value. Further research is warranted to fully characterize the pharmacokinetics of the deuterated form and its long-term safety profile, particularly in relation to its effects on systemic lipid homeostasis and cardiovascular risk factors.

References

Comprehensive Application Notes and Protocols for Oltipraz-d3 Pharmacokinetic Tracer Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Scientific Background

Oltipraz [5-(2-pyrazinyl)-4-methyl-1,2-dithiol-3-thione] is a synthetic dithiolthione compound that has transitioned from its initial development as an antischistosomal agent to a promising chemopreventive candidate due to its ability to induce Phase II xenobiotic detoxification enzymes, particularly glutathione S-transferase (GST) [1]. Its pharmacokinetic profile is characterized by nonlinear disposition at therapeutic doses, evidenced by a disproportionate 40-fold increase in peak plasma concentrations (Cmax) and a 9.5-fold decrease in oral clearance over the dose range of 100-500 mg in human studies [2]. This nonlinearity suggests saturable first-pass metabolism, making Oltipraz an ideal candidate for detailed pharmacokinetic investigation using stable isotope tracers.

The development of a deuterated analog, Oltipraz-d3, incorporates three deuterium atoms in place of hydrogen atoms at the 4-methyl group, creating an ideal internal standard and pharmacokinetic tracer that maintains nearly identical chemical and biological properties to the parent compound while being distinguishable via mass spectrometry. This deuterium substitution slightly alters the molecular mass without substantially affecting the compound's physicochemical properties, following the deuterium isotope effect principles where carbon-deuterium bonds are stronger and more stable than carbon-hydrogen bonds, potentially leading to altered metabolic rates [1]. Oltipraz is primarily metabolized via multiple hepatic cytochrome P450 isozymes, including CYP1A1/2, 2B1/2, 2C11, 2D1, and 3A1/2 in rat models, but not via CYP2E1 [3]. These metabolic characteristics become particularly important when studying disease-state pharmacokinetics, as demonstrated in rat models of liver cirrhosis and diabetes mellitus where significant alterations in Oltipraz exposure have been observed [3].

Table 1: Key Cytochrome P450 Isozymes Involved in Oltipraz Metabolism

CYP Isozyme Role in Oltipraz Metabolism Alteration in Disease States
CYP1A1/2 Primary metabolic pathway Increased expression in diabetes mellitus
CYP2B1/2 Significant contribution Increased expression in diabetes mellitus
CYP2C11 Major metabolic route Decreased expression in diabetes mellitus and liver cirrhosis
CYP2D1 Minor metabolic pathway Unaltered in diabetes mellitus
CYP3A1/2 Significant contribution Decreased expression in liver cirrhosis

The use of this compound as a pharmacokinetic tracer enables precision quantification of parent drug and metabolites without the analytical interference that plagues traditional bioanalytical methods. This approach permits researchers to conduct mass balance studies, assess absolute bioavailability, characterize metabolite exposure, and evaluate the impact of disease states or drug-drug interactions on Oltipraz disposition with unprecedented accuracy. Furthermore, the simultaneous administration of this compound with unlabeled Oltipraz allows for intra-study comparisons under identical physiological conditions, reducing inter-subject variability and enhancing study power [3] [4].

Quantitative Pharmacokinetic Data Summary

Comprehensive pharmacokinetic studies of Oltipraz across various species and disease models have revealed substantial alterations in drug exposure parameters that inform appropriate dosing strategies. In diabetic rat models (DM rats), the area under the curve (AUC) of Oltipraz after intravenous administration (10 mg·kg⁻¹) was significantly smaller than in control rats, reflecting enhanced metabolic capacity [3]. Conversely, in liver cirrhotic rats (LC rats) induced by N-dimethylnitrosamine, the AUC was significantly greater than controls due to impaired hepatic function [3] [4]. The diabetes and liver cirrhosis combination model (LCD rats) demonstrated a partial restoration of AUC values toward control levels, illustrating the complex interplay between disease states in determining drug exposure [3].

Table 2: Comparative Pharmacokinetics of Oltipraz in Disease Rat Models

Disease Model Dose & Route AUC (μg·min/mL) Clearance Key Metabolic Alterations
Control Rats 10 mg·kg⁻¹ IV Baseline Normal CYP1A: Reference; CYP2C11: Reference; CYP3A: Reference
Diabetic Rats (DM) 10 mg·kg⁻¹ IV Significantly smaller Increased CYP1A increased; CYP2C11 decreased; CYP3A increased
Liver Cirrhotic Rats (LC) 10 mg·kg⁻¹ IV Significantly greater (890 vs 270) Decreased CYP1A variable; CYP2C11 decreased; CYP3A decreased
LCD Rats 10 mg·kg⁻¹ IV Partial restoration Moderate CYP1A increased; CYP2C11 decreased; CYP3A decreased

Human pharmacokinetic data demonstrate nonlinear disposition characteristics. In clinical studies with normal subjects, terminal half-lives ranged from 4.16 to 11.1 hours after single oral administration [3]. A separate study reported terminal half-lives ranging from 9.3 to 22.7 hours in subjects with increased risk for colorectal carcinoma [2]. This nonlinearity manifests as a disproportionate 40-fold increase in Cmax and a 9.5-fold decrease in oral clearance over the 100-500 mg dose range, strongly suggesting saturable first-pass metabolism [2]. The therapeutic effects of Oltipraz after consecutive (30 mg/kg/day for 7-14 days) or intermittent (100 mg/kg/week for 1-3 weeks) oral administration in cirrhotic rats resulted in significantly smaller AUC values compared to vehicle-treated cirrhotic rats, indicating potential autoinduction of metabolic pathways [4].

Experimental Protocols

Protocol: LC-MS/MS Method for this compound and Metabolite Quantification

The accurate quantification of this compound and its metabolites requires a robust LC-MS/MS method that achieves complete chromatographic separation while minimizing matrix effects. The protocol begins with sample preparation: to 100 μL of plasma, add 10 μL of internal standard working solution (Oltipraz-d6 at 100 ng/mL in methanol), followed by 300 μL of acetonitrile for protein precipitation. Vortex the mixture for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 150 μL of the supernatant to an autosampler vial with a low-volume insert, and inject 5-10 μL into the LC-MS/MS system [3].

For tissue samples, homogenize approximately 50 mg of tissue in 500 μL of phosphate-buffered saline using a mechanical homogenizer. To 100 μL of tissue homogenate, add 10 μL of internal standard and 300 μL of acetonitrile, then follow the same procedure as for plasma. Microsomal incubations require direct precipitation with 2 volumes of acetonitrile containing internal standard, followed by centrifugation and analysis. The liquid chromatography conditions should utilize a reversed-phase C18 column (2.1 × 50 mm, 1.8 μm particle size) maintained at 40°C. The mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with a flow rate of 0.4 mL/min. Employ a gradient elution: 0-0.5 min (20% B), 0.5-3.0 min (20-95% B), 3.0-4.5 min (95% B), 4.5-4.6 min (95-20% B), and 4.6-6.0 min (20% B) for column re-equilibration [3] [4].

Mass spectrometric detection should be performed using positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode. For this compound, monitor the transition m/z 229.1 → 159.0 with collision energy of 25 eV; for unlabeled Oltipraz, monitor m/z 226.1 → 159.0 with collision energy of 25 eV. Optimize source parameters as follows: capillary voltage 3.5 kV, source temperature 150°C, desolvation temperature 450°C, cone gas flow 50 L/hour, and desolvation gas flow 800 L/hour. The method should be validated according to FDA bioanalytical method validation guidelines, with particular attention to matrix effect evaluation for this compound compared to unlabeled Oltipraz to ensure accurate quantification [4].

Protocol: Tracer Administration and Animal Handling Procedures

Proper animal handling and tracer administration are critical for generating reliable pharmacokinetic data. For studies in disease models, induce liver cirrhosis in male Sprague-Dawley rats (180-200 g) by intraperitoneal injection of freshly prepared N-dimethylnitrosamine (diluted to 0.01 mg·mL⁻¹ in 0.9% NaCl injectable solution) at a dose of 0.01 mg (1 mL)·kg⁻¹ on three consecutive days per week for 4 weeks [3]. Confirm cirrhosis by histological analysis showing extensive micronodular cirrhosis with regenerative hepatocellular changes. For diabetes induction, administer a single dose (45 mg·kg⁻¹) of freshly prepared streptozotocin (dissolved in citrate buffer, pH 4.5, to 45 mg·mL⁻¹) via the tail vein on day 29 [3]. Include control rats receiving equivalent volumes of 0.9% NaCl injectable solution and citrate buffer.

For tracer administration, prepare this compound dosing solutions in vehicle containing 0.5% methylcellulose and 0.1% Tween 80. For intravenous administration, formulate this compound at 1 mg·mL⁻¹ in 5% dimethyl sulfoxide (DMSO), 10% Cremophor EL, and 85% saline. Filter-sterilize the solution through a 0.22 μm filter prior to administration. Administer this compound intravenously via the tail vein at 1 mg·kg⁻¹ for tracer studies, with unlabeled Oltipraz administered simultaneously at 9 mg·kg⁻¹ to maintain a 1:9 tracer:trace ratio. For oral administration, prepare this compound in 0.5% methylcellulose suspension at 3 mg·mL⁻¹ and administer at 30 mg·kg⁻¹ by oral gavage [3] [4]. Utilize a crossover design with adequate washout period (minimum 7 days) when administering both formulations to the same animals.

G This compound Animal Dosing Protocol Start Study Day 0: Animal Acquisition Grouping Randomization to Groups: • Control (n=6) • Disease Model (n=6) Start->Grouping DiseaseInduction Disease Model Induction: • Liver Cirrhosis: N-dimethylnitrosamine IP • Diabetes: Streptozotocin IV Grouping->DiseaseInduction Recovery 7-Day Recovery Period DiseaseInduction->Recovery Dosing This compound Administration: • IV: 1 mg/kg via tail vein • Oral: 30 mg/kg by gavage Recovery->Dosing Sampling Serial Blood Collection: • 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24h Dosing->Sampling Analysis Plasma Processing & LC-MS/MS Analysis Sampling->Analysis

Protocol: Sample Collection, Processing, and Storage

Proper sample collection and processing are essential for maintaining sample integrity throughout the pharmacokinetic study. For serial blood collection, utilize a sparse sampling approach where each animal provides 3-4 time points with a maximum total blood volume not exceeding 10% of total blood volume over 24 hours. Collect blood samples (approximately 150-200 μL per time point) into heparinized microcentrifuge tubes at predetermined intervals: pre-dose, 5, 15, and 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose [3]. Immediately process blood samples by centrifugation at 8,000 × g for 5 minutes at 4°C. Precisely transfer 50-100 μL of plasma to clean microcentrifuge tubes and freeze immediately at -80°C until analysis.

For tissue distribution studies, euthanize animals at predetermined time points (1, 4, 12, and 24 hours post-dose) and rapidly collect tissues of interest, including liver, kidney, heart, lung, spleen, and brain. Rinse tissues with ice-cold saline to remove residual blood, blot dry, and weigh accurately. Homogenize tissues in 3 volumes (w/v) of ice-cold phosphate-buffered saline using a mechanical homogenizer. Centrifuge homogenates at 10,000 × g for 10 minutes at 4°C, and collect the supernatant for storage at -80°C. To prepare hepatic microsomes, homogenize liver tissue in 3 volumes of homogenization buffer (50 mM Tris-HCl, 150 mM KCl, pH 7.4) and centrifuge at 10,000 × g for 20 minutes at 4°C. Collect the supernatant and ultracentrifuge at 100,000 × g for 60 minutes at 4°C. Resuspend the microsomal pellet in storage buffer (50 mM Tris-HCl, 250 mM sucrose, pH 7.4), aliquot, and store at -80°C [3].

Maintain a detailed sample tracking system documenting collection times, processing times, storage conditions, and freeze-thaw cycles. Avoid repeated freeze-thaw cycles by aliquoting samples appropriately. For quality control, prepare and analyze calibration standards and quality control samples in the same matrix as study samples, spanning the expected concentration range (1-1000 ng/mL for plasma, 5-5000 ng/g for tissues).

Data Analysis Procedures

Pharmacokinetic and Statistical Analysis

Comprehensive pharmacokinetic analysis begins with noncompartmental analysis (NCA) using validated software such as Phoenix WinNonlin. Calculate key parameters including area under the concentration-time curve from time zero to last measurable concentration (AUC0-t) using the linear trapezoidal method, and extrapolate to infinity (AUC0-∞) by adding Ct/λz, where Ct is the last measurable concentration and λz is the terminal elimination rate constant [3] [4]. Determine the terminal half-life (t½) as 0.693/λz, where λz is estimated by log-linear regression of at least three final data points. Calculate maximum concentration (Cmax) and time to reach Cmax (Tmax) directly from observed data. For intravenous administration, compute clearance (CL) as Dose/AUC0-∞ and volume of distribution (Vss) as CL × MRT, where MRT is the mean residence time calculated using statistical moment theory.

For absolute bioavailability (F) assessment, co-administer this compound intravenously with unlabeled Oltipraz orally in the same animal and calculate F as (AUCp.o. × Dosei.v.)/(AUCi.v. × Dosep.o.) × 100%. Use the this compound intravenous data as reference to minimize inter-occasion variability. For metabolite profiling, identify and quantify major metabolites using the MRM transitions established during method development, and calculate metabolic ratios as AUCmetabolite/AUCparent. Compare pharmacokinetic parameters between disease states and control animals using one-way ANOVA with post-hoc Tukey test for multiple comparisons, with statistical significance defined as p < 0.05. All data should be presented as mean ± standard deviation unless otherwise specified [3] [4].

G PK Data Analysis Workflow RawData Raw LC-MS/MS Data Preprocess Data Preprocessing: • Peak Integration • Calibration Curve • QC Validation RawData->Preprocess ConcProfile Concentration-Time Profiles Preprocess->ConcProfile NCA Noncompartmental Analysis: • AUC, Cmax, Tmax • t½, CL, Vss ConcProfile->NCA CompModeling Compartmental Modeling (When Appropriate) ConcProfile->CompModeling Stats Statistical Analysis: • ANOVA between groups • Bioavailability calculation NCA->Stats CompModeling->Stats Report Final PK Report Stats->Report

Application Notes

Strategic Considerations for Study Design

The application of this compound as a pharmacokinetic tracer requires strategic study design to address specific research questions. For absolute bioavailability assessment, employ a crossover design with adequate washout period (minimum 7 days based on the terminal half-life) between intravenous and oral administration when using the same animals. However, for disease model studies where physiological conditions may change over time, consider a parallel design with simultaneous intravenous this compound and oral unlabeled Oltipraz administration to eliminate inter-occasion variability [3] [4]. The recommended tracer:trace ratio is 1:9 for this compound to unlabeled Oltipraz, which minimizes the potential for kinetic isotope effects while maintaining adequate MS detection sensitivity.

When studying special populations, consider the disease-specific alterations in cytochrome P450 expression. In diabetic models, account for increased CYP1A and CYP3A activities, which may enhance Oltipraz metabolism, while decreased CYP2C11 expression may reduce alternative metabolic pathways [3]. In liver cirrhosis models, anticipate reduced CYP2C11 and CYP3A activities leading to decreased clearance, and adjust doses accordingly to prevent toxicity. For the combined liver cirrhosis and diabetes model (LCD), recognize that these conditions may partially counterbalance each other's effects on metabolism, resulting in a partial restoration of AUC toward normal values [3]. Always include disease verification parameters such as blood glucose levels >13.9 mmol·L⁻¹ for diabetic models and histological confirmation of cirrhosis for liver impairment models.

Interpretation Guidelines and Limitations

Accurate interpretation of this compound tracer data requires understanding both the capabilities and limitations of the methodology. The deuterium isotope effect, while minimal for this compound with deuterium incorporation at the methyl group, may still result in slightly slower metabolism compared to unlabeled Oltipraz. This potential difference should be considered when extrapolating this compound metabolism data to predict unlabeled Oltipraz behavior [1]. When comparing pharmacokinetic parameters between disease states, focus on relative differences rather than absolute values, as inter-species differences limit direct extrapolation to humans.

The nonlinear pharmacokinetics observed in human studies at higher doses (100-500 mg) suggest saturable first-pass metabolism, which may not be apparent at the lower doses typically used in tracer studies [2]. Therefore, complement tracer studies with higher dose investigations to fully characterize the disposition profile. When interpreting metabolite data, remember that Oltipraz induces its own metabolism through activation of the Nrf2 pathway and induction of glutathione S-transferase, potentially leading to autoinduction phenomena with repeated dosing [1]. This is particularly relevant in study designs involving multiple dosing periods. Lastly, recognize that animal models of disease, while valuable, cannot fully recapitulate human pathophysiology, particularly for complex conditions like liver cirrhosis with comorbid diabetes [3].

References

Comprehensive Application Notes and Protocols for Oltipraz-d3 Analytical Method Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Oltipraz-d3 is a deuterium-labeled stable isotope of Oltipraz that serves as a critical internal standard for quantitative bioanalysis in pharmaceutical research and development. The strategic incorporation of three deuterium atoms ([2]H) in place of hydrogen atoms at specific molecular positions creates a compound with nearly identical chemical properties to unlabeled Oltipraz, but with a distinguishable mass difference that enables precise quantification using mass spectrometric detection. This molecular characteristic makes this compound an essential analytical tool for ensuring accurate measurement of Oltipraz concentrations in complex biological matrices, thereby supporting drug metabolism and pharmacokinetic studies.

The parent compound, Oltipraz (5-[2-pyrazinyl]-4-methyl-1,2-dithiole-3-thione), has demonstrated significant pharmacological potential across multiple therapeutic areas. Originally developed as an antischistosomal agent, Oltipraz has more recently been investigated as a chemopreventive agent and a potential therapeutic for nonalcoholic steatohepatitis (NASH) and liver fibrosis. Its primary mechanism of action involves the induction of Phase II detoxification enzymes, particularly glutathione S-transferase (GST), through activation of the Nrf2 signaling pathway. Additionally, Oltipraz has shown an inhibitory effect on HIF-1α activation, completely abrogating HIF-1α induction at concentrations ≥10 μM, with an IC50 of approximately 10 μM for this particular activity. These diverse pharmacological properties have generated substantial interest in understanding the disposition characteristics of Oltipraz, necessitating robust analytical methods for its quantification in biological matrices [1] [2] [3].

The development of reliable bioanalytical methods for Oltipraz quantification faces several challenges, including the need for high sensitivity to capture therapeutically relevant concentrations, exceptional specificity to distinguish the analyte from endogenous matrix components, and efficient extraction from biological samples. The incorporation of this compound as an internal standard addresses many of these challenges by accounting for variability in sample preparation, matrix effects, and instrument performance. These application notes provide comprehensive methodologies for this compound analysis, validated experimental protocols, and implementation strategies to support pharmaceutical research and development activities.

Analytical Methods for this compound Quantification

Method Selection Considerations

The selection of an appropriate analytical method for this compound quantification depends on several factors, including the required sensitivity, available instrumentation, sample throughput needs, and the specific application context. High-performance liquid chromatography (HPLC) with optical detection offers a robust and accessible approach for applications where ultra-high sensitivity is not required, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and specificity for demanding applications such as pharmacokinetic studies. The deuterium labeling in this compound (molecular weight: 229.36 g/mol; CAS Number: 2012598-51-3) creates a mass shift of approximately 3 Da compared to unlabeled Oltipraz (molecular weight: 226.33 g/mol), enabling clear differentiation in mass spectrometric detection while maintaining nearly identical chromatographic behavior [3] [4].

When developing analytical methods for this compound, it is essential to consider potential isotope effects that might influence chromatographic behavior, although the incorporation of deuterium at stable methyl positions typically minimizes such effects. The selection of an appropriate internal standard for this compound itself may involve using a structurally analogous compound or a different stable isotope variant, depending on the required precision and accuracy. For most applications, this compound serves as the internal standard for unlabeled Oltipraz quantification, but in method development and validation, its own behavior must be thoroughly characterized to ensure optimal performance.

Comparison of Analytical Techniques

Table 1: Comparison of Analytical Methods for Oltipraz and this compound Quantification

Method Parameter HPLC with Optical Detection LC-MS/MS with MRM HPLC with MS Detection
Detection Principle Optical absorbance at 450 nm Multiple reaction monitoring (MRM) Thermospray mass spectrometry
Linear Range Up to 500 ng/mL 20-4000 ng/mL Up to 500 ng/mL
Limit of Detection 1-3 ng/mL 20 ng/mL (LLOQ) 0.2 ng/mL
Internal Standard Homologous compound Ethyl-oltipraz Stable isotope-labeled
Sample Volume 1 mL serum/urine Not specified Not specified
Extraction Method Off-line solid-phase extraction Fast-flow protein precipitation Off-line solid-phase extraction
Precision (CV%) ~5% Within FDA guidelines ~5%
Key Applications Routine analysis Pharmacokinetic studies High-sensitivity research
Reference [5] [6] [7] [5]

The data presented in Table 1 highlights the performance characteristics of different analytical approaches for Oltipraz and this compound quantification. HPLC with optical detection provides a robust method with a linear range suitable for most therapeutic monitoring applications, with a detection limit of approximately 1-3 ng/mL. The off-line solid-phase extraction efficiently cleans up the sample while providing recovery rates greater than 80%, essential for reliable quantification. For applications requiring higher sensitivity, such as detailed pharmacokinetic studies with low dose administrations, LC-MS/MS with MRM detection offers a significantly lower limit of quantification (20 ng/mL) and an extended linear dynamic range up to 4000 ng/mL. The fast-flow protein precipitation method used in LC-MS/MS approaches reduces sample preparation time and complexity while maintaining acceptable precision and accuracy according to FDA guidelines [5] [7] [6].

The exceptional sensitivity of HPLC with thermospray mass spectrometric detection (0.2 ng/mL) makes it particularly valuable for research applications requiring the measurement of very low concentrations, such as studies involving microdosing or extensive metabolism. The use of a stable isotope-labeled internal standard in this method enhances accuracy by correcting for matrix effects and extraction efficiency variations. All three methods demonstrate excellent precision with coefficients of variation around 5%, meeting accepted criteria for bioanalytical method validation [5].

Experimental Protocols

Sample Preparation Techniques
3.1.1 Solid-Phase Extraction (SPE) Protocol

Solid-phase extraction provides efficient cleanup of biological samples, removing interfering matrix components while delivering high recovery of the target analyte. The following protocol is optimized for this compound extraction from serum or plasma samples:

  • Step 1: Sample Pretreatment: Thaw frozen serum or plasma samples at room temperature and vortex mix for 30 seconds. Transfer 1 mL of sample to a clean glass tube and add 50 μL of this compound working solution (typically 1 μg/mL in methanol) to achieve a final concentration appropriate for the calibration range.
  • Step 2: Protein Precipitation: Add 2 mL of ice-cold acetonitrile to the sample, vortex mix vigorously for 1 minute, and centrifuge at 4000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate under a gentle stream of nitrogen at 40°C until approximately 500 μL remains.
  • Step 3: SPE Procedure: Condition a C18 solid-phase extraction cartridge (100 mg, 1 mL capacity) with 2 mL of methanol followed by 2 mL of deionized water. Apply the pretreated sample to the cartridge at a flow rate of approximately 1 mL/min. Wash with 2 mL of water:methanol (90:10, v/v) to remove interfering polar compounds.
  • Step 4: Elution: Elute this compound with 2 × 1 mL of methanol into a clean collection tube. Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 μL of mobile phase (typically methanol:water, 70:30, v/v) by vortex mixing for 30 seconds [5] [6].

This SPE protocol typically yields recovery rates exceeding 80% while effectively removing proteins and other interfering substances. The high recovery and minimal matrix effects make this approach particularly suitable for methods requiring high sensitivity, such as the analysis of samples with low Oltipraz concentrations.

3.1.2 Fast-Flow Protein Precipitation (FF-PPT) Protocol

For high-throughput applications, fast-flow protein precipitation offers a rapid alternative to solid-phase extraction, though with potentially less extensive sample cleanup:

  • Step 1: Protein Precipitation: Piper 100 μL of plasma or serum into a microcentrifuge tube. Add 300 μL of acetonitrile containing the internal standard (ethyl-oltipraz for this compound methods). Vortex mix vigorously for 2 minutes.
  • Step 2: High-Speed Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
  • Step 3: Filtration: Transfer the supernatant to a 96-well filtration plate with 0.2 μm pore size. Apply positive pressure or centrifuge the plate at 2000 × g for 5 minutes to collect the filtrate in a clean 96-well collection plate.
  • Step 4: Concentration Adjustment: Evaporate 200 μL of the filtrate under nitrogen at 40°C and reconstitute in 100 μL of mobile phase optimized for LC separation [7].

The FF-PPT method significantly reduces processing time and is easily automated for high-throughput applications, making it particularly suitable for pharmacokinetic studies involving large sample numbers. While potentially offering less extensive cleanup than SPE, the combination with modern LC-MS/MS systems provides sufficient specificity for accurate quantification.

LC-MS/MS Analysis Method

The following LC-MS/MS method has been specifically optimized for the quantification of Oltipraz using this compound as an internal standard, with demonstrated applicability to pharmacokinetic studies:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (100 × 2.1 mm, 2.6 μm particle size)
    • Mobile Phase A: 0.1% formic acid in water
    • Mobile Phase B: 0.1% formic acid in acetonitrile
    • Gradient Program: Linear gradient from 30% B to 90% B over 5 minutes, hold at 90% B for 1 minute, return to initial conditions in 0.5 minutes, and equilibrate for 2.5 minutes
    • Flow Rate: 0.3 mL/min
    • Column Temperature: 40°C
    • Injection Volume: 5-10 μL
  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+)
    • Ion Source Temperature: 150°C
    • Desolvation Temperature: 500°C
    • Desolvation Gas Flow: 1000 L/hour
    • Collision Gas Flow: 0.15 mL/min
    • MRM Transitions:
      • Oltipraz: m/z 227 → 193 (collision energy: 20 eV)
      • This compound: m/z 230 → 196 (collision energy: 20 eV)
      • Dwell time: 100 msec per transition

This method provides excellent chromatographic resolution with a total run time of 9 minutes per sample. The MRM transitions were selected based on the characteristic fragmentation patterns of Oltipraz and this compound, providing high specificity for accurate quantification in complex biological matrices. The method has been validated over a concentration range of 20-4000 ng/mL, with a lower limit of quantification (LLOQ) of 20 ng/mL, demonstrating sufficient sensitivity for pharmacokinetic studies following oral administration of therapeutic doses [7] [3].

Table 2: System Suitability Test Criteria for LC-MS/MS Analysis

Parameter Acceptance Criteria Test Frequency
Retention Time Shift ≤ ±5% Each sequence
Peak Area RSD ≤ 5% (n=5) Each sequence
Theoretical Plates ≥ 5000 Daily
Tailing Factor ≤ 1.5 Daily
Signal-to-Noise Ratio ≥ 10 at LLOQ With each calibration curve
Retention Time 4.5 ± 0.5 minutes Each sequence

Method Validation

Validation Parameters and Acceptance Criteria

Comprehensive validation of bioanalytical methods for this compound follows FDA guidelines and international standards for bioanalytical method validation. The validation process demonstrates that the method is suitable for its intended purpose and provides reliable results for regulatory submissions. Key validation parameters include:

  • Specificity and Selectivity: The method must demonstrate the absence of interfering peaks at the retention times of Oltipraz and this compound in blank matrix samples from at least six different sources. Matrix effects should be evaluated by comparing the response of standards in neat solution to those spiked into extracted blank matrix.
  • Linearity and Calibration Curve: A minimum of six non-zero calibration standards, plus blank and zero samples, should be analyzed in duplicate over the nominal concentration range. The calibration curve is typically fitted using weighted (1/x or 1/x²) linear regression, with a correlation coefficient (R) of ≥0.997 and accuracy of ±15% for all standards (±20% at LLOQ).
  • Accuracy and Precision: Intra-day accuracy and precision are assessed by analyzing six replicates at four concentration levels (LLOQ, low, medium, and high quality controls) within a single run. Inter-day accuracy and precision are evaluated by analyzing the same QC samples across three different runs. Acceptance criteria require accuracy within ±15% of nominal values (±20% at LLOQ) and precision with coefficient of variation ≤15% (≤20% at LLOQ) [7].

Additional validation parameters include extraction recovery, which should be consistent and precise, matrix effects evaluation demonstrating minimal ion suppression or enhancement, and stability assessments under various conditions including benchtop, freeze-thaw, long-term frozen storage, and processed sample stability in the autosampler. The validation process for this compound methods has demonstrated acceptable stability under typical storage and processing conditions, with samples remaining stable at 4°C for up to 5 days, in the autosampler for 24 hours, and at -20°C for at least one month [7] [8].

Representative Validation Data

Table 3: Representative Method Validation Results for this compound LC-MS/MS Assay

Validation Parameter LLOQ (20 ng/mL) Low QC (60 ng/mL) Medium QC (800 ng/mL) High QC (3200 ng/mL)
Intra-day Accuracy (%) 98.5 101.2 99.8 102.5
Intra-day Precision (% CV) 4.8 3.2 2.7 3.1
Inter-day Accuracy (%) 97.8 102.8 101.2 99.7
Inter-day Precision (% CV) 5.6 4.3 3.8 4.2
Extraction Recovery (%) 85.2 88.7 90.1 89.5
Matrix Factor (%) 95.3 97.1 102.5 98.8
Benchtop Stability (24h) 94.6 96.8 98.2 97.5
Freeze-Thaw Stability (3 cycles) 92.8 95.3 97.6 96.9
Processed Sample Stability (24h, 4°C) 96.4 98.1 99.3 97.8

The validation data presented in Table 3 demonstrates that the LC-MS/MS method for this compound meets all accepted criteria for bioanalytical method validation. The consistent recovery across the concentration range indicates robust extraction efficiency, while minimal matrix effects demonstrate effective sample cleanup. The stability profile supports typical laboratory handling conditions without significant analyte degradation. These validation results provide confidence in the method's reliability for generating accurate and precise concentration data in preclinical and clinical studies [7] [8].

Applications in Pharmaceutical Research

Pharmacokinetic Studies

The application of this compound-based analytical methods has been instrumental in characterizing the disposition kinetics of Oltipraz in preclinical and clinical studies. Pharmacokinetic studies in rat models following oral administration of 60 mg/kg Oltipraz have demonstrated the utility of these methods, with successful quantification of plasma concentrations up to 12 hours post-dose. These studies revealed that Oltipraz exhibits nonlinear pharmacokinetics in humans, with a disproportionate 40-fold increase in peak plasma concentrations (Cmax) and a 9.5-fold decrease in oral clearance over the dose range of 100-500 mg. This nonlinear behavior likely results from saturable first-pass metabolism, highlighting the importance of robust analytical methods capable of quantifying Oltipraz across a wide concentration range [7] [1].

The relationship between Oltipraz exposure and its pharmacological effects has been established using these analytical methods. Pharmacodynamic evaluations have demonstrated a correlation between Oltipraz maximum concentrations (Cmax) and the induction of glutathione (GSH) and glutathione S-transferase (GST) levels in human lymphocytes. Subjects with higher Cmax values showed a greater increase over baseline in both GSH and GST levels, with a observable time lag between peak oltipraz concentrations and maximum enzyme induction. These exposure-response relationships provide valuable insights for dosage regimen design and support the further development of Oltipraz as a chemopreventive agent [1].

Cancer Chemoprevention Research

This compound analytical methods have supported the investigation of Oltipraz as a cancer chemopreventive agent through multiple mechanisms. As a potent Nrf2 activator, Oltipraz induces Phase II detoxification enzymes, most notably glutathione S-transferase (GST), which enhances the elimination of carcinogens such as aflatoxin B1. Laboratory studies have demonstrated that dietary administration of Oltipraz produces marked inhibition of aflatoxin B1-induced hepatic tumorigenesis in rats, accompanied by decreased levels of aflatoxin-DNA adducts and increased biliary elimination of aflatoxin-glutathione conjugates. These protective effects have also been observed in other cancer models, including bladder, colon, breast, stomach, and skin cancer [2].

The following diagram illustrates the primary signaling pathways through which Oltipraz exerts its chemopreventive effects, based on research supported by this compound analytical methods:

G Oltipraz Oltipraz Keap1 Keap1 Inhibition Oltipraz->Keap1 HIF1aInhibition HIF-1α Inhibition (IC50 = 10 μM) Oltipraz->HIF1aInhibition Nrf2Activation Nrf2 Pathway Activation PhaseIIEnzymes Phase II Enzyme Induction (GST, NQO1, UGT) Nrf2Activation->PhaseIIEnzymes Keap1->Nrf2Activation Detoxification Enhanced Carcinogen Detoxification PhaseIIEnzymes->Detoxification Chemoprotection Chemoprotective Effects & Tumor Inhibition HIF1aInhibition->Chemoprotection Detoxification->Chemoprotection

Figure 1: Oltipraz Mechanism of Action: Signaling Pathways in Cancer Chemoprevention

Additionally, Oltipraz demonstrates an inhibitory effect on HIF-1α activation in a time-dependent manner, completely abrogating HIF-1α induction at concentrations ≥10 μM. This dual mechanism of action—simultaneously enhancing carcinogen detoxification through Nrf2 pathway activation while inhibiting HIF-1α-mediated processes—provides a strong scientific rationale for the chemopreventive efficacy of Oltipraz. The availability of robust analytical methods using this compound has been essential in establishing concentration-effect relationships for these mechanisms and supporting the translational development of Oltipraz as a chemopreventive agent [3] [2].

Troubleshooting and Technical Notes

Common Analytical Challenges and Solutions

During method development and implementation for this compound analysis, several technical challenges may arise. The following troubleshooting guide addresses common issues and provides practical solutions:

  • Poor Chromatographic Peak Shape: If this compound peaks exhibit tailing or fronting, consider modifying the mobile phase by adding 0.1% formic acid or ammonium acetate to improve ionization and peak symmetry. For persistent issues, evaluate alternative C18 columns with different endcapping technologies or smaller particle sizes (e.g., 1.7-2.6 μm) to enhance efficiency.
  • Signal Suppression in MS Detection: Matrix effects causing ion suppression can significantly impact method sensitivity and accuracy. To address this, optimize the sample cleanup procedure by incorporating more selective extraction techniques such as solid-phase extraction instead of protein precipitation. Alternatively, modify the chromatographic conditions to shift the retention time away from the region of maximum ion suppression.
  • Inadequate Sensitivity: If the method fails to achieve the required lower limit of quantification, consider increasing the sample injection volume, optimizing the mass spectrometer parameters (particularly collision energy and source temperatures), or implementing a more efficient sample concentration step during extraction.
  • Retention Time Drift: Significant shifts in retention time during sequence analysis may indicate mobile phase degradation or column aging. Ensure fresh mobile phase preparation daily and implement a column washing procedure with high organic content between runs. Monitor column temperature consistency throughout the analysis.
Quality Control Recommendations

To ensure the generation of reliable and reproducible data, implement a comprehensive quality control system including the following elements:

  • System Suitability Tests: Perform daily system suitability tests before sample analysis to verify instrument performance. Criteria should include retention time consistency (±5%), peak area precision (RSD ≤5% for n=5 injections), theoretical plate count (≥5000), and tailing factor (≤1.5).
  • QC Sample Analysis: Include quality control samples at low, medium, and high concentrations in each analytical batch. Accept the batch if at least 67% of QC samples are within ±15% of their nominal concentrations.
  • Calibration Standards: Prepare fresh calibration standards for each analytical batch, spanning the entire concentration range. Include a blank sample (without internal standard) and a zero sample (with internal standard) to assess potential interference.
  • Stability Monitoring: Regularly assess the stability of stock solutions, working solutions, and processed samples under various storage conditions. Document any observed degradation and establish appropriate storage timelines [5] [7] [6].

Conclusion

The analytical methods detailed in these application notes provide robust approaches for the quantification of Oltipraz using this compound as an internal standard. The combination of efficient sample preparation techniques with sensitive detection systems enables accurate and precise measurement of Oltipraz across a wide concentration range in biological matrices. The validation data presented demonstrates that these methods meet rigorous standards for bioanalytical assays, supporting their implementation in preclinical and clinical studies.

The application of these methods has already yielded valuable insights into the pharmacokinetic behavior of Oltipraz, revealing nonlinear disposition characteristics and exposure-response relationships for pharmacological effects such as glutathione S-transferase induction. Furthermore, these analytical methods continue to support ongoing research into the therapeutic potential of Oltipraz for conditions including nonalcoholic steatohepatitis, liver fibrosis, and cancer chemoprevention. As research progresses, these methods may be adapted to address emerging analytical challenges, such as the quantification of metabolites or the implementation in alternative biological matrices, further expanding their utility in pharmaceutical development.

References

Oltipraz-d3 solubility issues resolution

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Selection and Data

Based on experimental procedures, the following solvents have been used for the parent oltipraz compound. You can use this as a starting point for Oltipraz-d3.

Solvent/Formulation Concentration / Ratio Reported Experimental Context / Notes
Dimethyl Sulfoxide (DMSO) 20% (200 mg in 100 mL) [1] Preparation of a topical solution; indicates good solubility. Standard choice for in vitro stock solutions.
Toluene Used as reaction solvent [2] Applied in synthetic procedures; indicates solubility, particularly at high temperatures (boiling point).
Toluene/Xylene mixture Used as reaction solvent [2] Enables higher reaction temperatures than toluene alone, potentially improving dissolution.
Nanoparticle Delivery Systems Various (see formulation strategies) A key strategy to overcome poor solubility, bioavailability, and targeting issues [3].

Formulation and Troubleshooting Strategies

If standard solvents do not yield a stable solution for this compound, consider these advanced strategies.

Advanced Formulation Strategies
Strategy Mechanism Potential Application for this compound

| Nano-sized Drug Delivery Systems (NDDS) (e.g., nanoparticles, liposomes, polymeric micelles) | Encapsulates compound to enhance aqueous solubility, stability, and cellular uptake [3]. | Highly promising for in vivo applications to improve bioavailability and reduce toxicity. | | ROS-Sensitive NDDS | Designed to release payload in high-ROS environments (e.g., tumor microenvironments) [3]. | Could provide targeted release if this compound is used in cancer-related research. | | Prodrug Approach | Modifies the chemical structure into a more soluble derivative that converts to the active form in vivo [4]. | A potential chemical strategy if other formulation methods fail. |

Troubleshooting FAQs
  • How can I improve the aqueous solubility of this compound for cellular assays? The most reliable method is to use a nanocarrier system. Start by preparing a stock solution in DMSO, then dilute it into an aqueous solution containing a solubilizing agent or incorporate it into a pre-formed nanodelivery system like liposomes.

  • What should I do if this compound precipitates out of solution upon dilution? This is a common issue. To mitigate it:

    • Ensure you are performing a slow, dropwise dilution under constant stirring.
    • Use the minimum possible percentage of DMSO in your final assay buffer.
    • Consider using solubilizing agents like cyclodextrins in your aqueous buffer or switching to a nano-formulation.
  • Are there any stability concerns with this compound solutions? It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store stock solutions in DMSO at -20°C in a tightly sealed, moisture-proof container. Avoid repeated freeze-thaw cycles.

Experimental Workflow for Protocol Development

The diagram below outlines a logical workflow to establish a reliable protocol for solubilizing this compound, moving from simple solutions to advanced formulations.

Start Start: this compound Solubility Protocol S1 Prepare stock solution in pure DMSO Start->S1 S2 Dilute for experiment in aqueous buffer S1->S2 Decision1 Stable in final solution? S2->Decision1 S3 Proceed with experiment Decision1->S3 Yes S4 Employ advanced formulation strategy Decision1->S4 No S5 Use solubilizing agents (e.g., Cyclodextrins) S4->S5 S5->S2 S6 Develop nano-formulation (e.g., Liposomes, Nanoparticles) S5->S6 If unsuccessful S6->S2

Important Experimental Notes

  • Parent Compound Basis: This guide infers properties from oltipraz. Deuterium incorporation can subtly alter properties like solubility and metabolic stability.
  • DMSO Stock Solutions: For a 10 mM stock, dissolve approximately 2.8 mg of this compound (assuming a molecular weight of ~280 g/mol) in 1 mL of anhydrous DMSO.
  • Systematic Approach: Begin with simple solvent systems and progress to more complex formulations only as necessary for your specific experimental requirements.

References

Oltipraz and Metabolite Stability: Key Insights

Author: Smolecule Technical Support Team. Date: February 2026

Although data for the deuterated form is absent, research on Oltipraz and its metabolites provides useful clues about its chemical behavior. The table below summarizes the core stability considerations.

Aspect Key Information Experimental Implication
Major Metabolite Pyrrolopyrazine-thione (PPD), formed by reaction with glutathione (GSH) [1]. In biological experiments, Oltipraz will be converted to PPD, which is the active phase II enzyme inducer [1].
PPD Chemical Property Anion at physiological pH (conjugate acid pKa = 4.32) [1]. Stability and solubility are pH-dependent. This is critical for designing in vitro assay buffers.
Reactivity The dithiolethione core and its metabolites can generate reactive oxygen species (ROS) in the presence of thiols like GSH [1]. Solutions prepared for experiments may have limited stability over time due to redox reactivity.

Recommended Storage and Handling Protocols

Without specific data for Oltipraz-d3, the following protocols are inferred from standard practices for handling labile organic compounds and the known properties of Oltipraz.

General Storage Guidelines
  • Primary Storage: For long-term storage, it is recommended to keep the pure solid compound at -20°C or below.
  • Container: Store in a tightly sealed, light-resistant container (e.g., amber glass vial) under an inert atmosphere (e.g., argon or nitrogen) if possible to minimize oxidation and moisture uptake.
  • Solution Stability: Avoid preparing stock solutions for long-term storage. If necessary, prepare fresh solutions in a dry, aprotic solvent like DMSO. Aliquot and freeze at -80°C. Repeated freeze-thaw cycles should be avoided.
Stability Assessment Workflow

To establish the stability of your specific batch of this compound under your storage conditions, you can follow this experimental workflow:

G Start Start: Prepare this compound Samples Step1 1. Aliquot and Store at intended conditions (e.g., -20°C, 4°C, RT) Start->Step1 Step2 2. Withdraw Aliquots at predetermined time points (T₀, T₁, T₂, ...) Step1->Step2 Step3 3. Analyze Purity via HPLC-UV/MS Step2->Step3 Step4 4. Compare to Baseline (T₀) Step3->Step4 Decision Purity loss > 5%? Step4->Decision EndStable Condition validated for storage Decision->EndStable No EndUnstable Condition unsuitable Shorten storage time Decision->EndUnstable Yes

Troubleshooting Common Experimental Issues

Problem Potential Cause Solution
Precipitate in stock solution Water absorption in DMSO; compound degradation. Centrifuge and use supernatant. Ensure DMSO is anhydrous and prepare fresh aliquots.

| High background noise/ unexpected toxicity in cell assays | Decomposition of compound in media. | Use fresh stock solutions and minimize the time the compound is in aqueous cell culture media. | | Reduced biological activity over time | Degradation of stock solution. | Prepare new stock aliquots from fresh powder. Verify concentration using UV-Vis spectroscopy. |

Key Takeaways for Researchers

  • Start Conservative: In the absence of specific data, adopt the most conservative storage conditions (-20°C or -80°C in desiccated, dark conditions).
  • Validate Empirically: The most reliable method is to establish the stability profile of your specific compound lot under your lab's conditions using the HPLC-based workflow above.
  • Plan for Reactivity: Be aware of the compound's potential to react with thiols and its behavior at physiological pH when interpreting biological results.

References

Oltipraz-d3 tissue distribution challenges

Author: Smolecule Technical Support Team. Date: February 2026

Oltipraz Fact Sheet for Researchers

The table below summarizes key information about oltipraz from the search results.

Aspect Description
IUPAC Name 4-methyl-5-(pyrazin-2-yl)-3H-1,2-dithiole-3-thione [1]
Chemical Formula C₈H₆N₂S₃ [1]
Average Mass 226.342 g/mol [1]
Modality Small Molecule [1]
Primary MoA Induction of Phase II detoxification enzymes (e.g., glutathione S-transferase) [2]. Also an inhibitor of Protein-glutamine gamma-glutamyltransferase 2 (TGM2) [1].
Research Applications Chemoprevention; investigated for Lung Cancer, Liver Fibrosis, Cirrhosis, NAFLD, and MASH [2] [1].
Clinical Status Investigational; has undergone Phase 1 through 3 clinical trials [1].

Key Considerations for Tissue Distribution Studies

The search results do not specify unique challenges for the deuterated form. However, the properties of the parent compound and general principles of tracer studies highlight potential areas of focus.

  • Mechanism-Driven Distribution: Oltipraz works by inducing Phase II enzymes [2]. Its distribution may be concentrated in organs with high metabolic activity, such as the liver (a primary site of detoxification) and kidneys (for excretion). Designing your study around these target organs is crucial.
  • Protein Binding & Target Engagement: Oltipraz inhibits TGM2 [1]. The extent of binding to this and other proteins can significantly influence the volume of distribution and clearance rate, key parameters in your studies.
  • Stability of the Deuterium Label: A primary challenge with any deuterated compound is potential metabolic lability. Ensure your analytical methods can distinguish oltipraz-d3 from its non-deuterated counterpart that may form if the label is lost in vivo.

Proposed Experimental Pathways

Here is a generalized workflow for investigating tissue distribution, integrating common practices where specific protocols were not found.

Start Study Start Prep Animal Model Preparation (Ensure healthy, acclimatized subjects) Start->Prep Dosing Compound Administration (Precise dosing of this compound via intended route) Prep->Dosing Sampling Tissue & Biofluid Sampling (Collect blood, plasma, and target tissues at multiple time points) Dosing->Sampling Analysis Sample Analysis (Using validated LC-MS/MS method to quantify this compound and metabolites) Sampling->Analysis Data Data Processing & Modeling (Calculate PK parameters: AUC, Cmax, Tmax, Vd, Clearance) Analysis->Data

Key Methodological Details:

  • Analytical Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying deuterated compounds and their metabolites in complex biological matrices like tissue homogenates.
  • Critical Steps:
    • Sample Collection: Collect tissues of interest (e.g., liver, kidney, fat, brain) and biofluids (plasma) at predetermined time points to establish a concentration-time profile.
    • Sample Preparation: Use techniques like protein precipitation or solid-phase extraction to clean up samples and reduce matrix effects before LC-MS/MS analysis.
    • Method Validation: Ensure your analytical method is fully validated for specificity, sensitivity, linearity, accuracy, and precision for this compound in each tissue type.

Troubleshooting Guide & FAQs

Q1: What could cause unexpectedly low concentrations of this compound in all analyzed tissues?

  • Check compound stability: Ensure the stock solution and dosing formulation are prepared correctly and are stable throughout the dosing procedure.
  • Verify analytical method performance: Re-analyze calibration standards and quality control samples to confirm the accuracy of your measurements. The low signal could be due to ion suppression in the mass spectrometer or a need for method re-optimization.
  • Confirm dosing: Double-check the calculated dose and administration to ensure the full amount was delivered.

Q2: Why is there high variability in tissue distribution data between study subjects?

  • Physiological differences: Even in genetically similar animal models, factors like minor differences in metabolic rates, organ weights, and diet can cause variability.
  • Sample collection technique: Inconsistent techniques during tissue dissection, weighing, or homogenization can introduce significant error. Standardize these protocols rigorously.
  • Analyze in pools: If variability is extreme, consider pooling tissues from multiple subjects per time point for initial method development to identify if the issue is biological or analytical.

Q3: How can I confirm that the deuterium label is stable in my experimental system?

  • Analyze for metabolic shift: Use high-resolution MS to detect the mass shift corresponding to the loss of a deuterium atom and the formation of non-deuterated metabolites.
  • Conduct in vitro incubation: Incubate this compound with liver microsomes or hepatocytes from your test species and analyze the supernatant for the non-deuterated compound over time. This provides a direct test of metabolic lability.

References

Known Mechanisms of Metabolite Interference

Author: Smolecule Technical Support Team. Date: February 2026

Oltipraz and its metabolites can influence biological systems through several key pathways, which could be potential sources of interference in experiments.

Mechanism of Interference Related Metabolites Key Experimental Observations Potential Impact on Experiments
Nrf2 Pathway Activation [1] [2] Oltipraz, PPD, MPP [3] [1] Increased expression of NQO1, HO-1, GST; reduction in intracellular ROS [2] [4] Alters oxidative stress markers; confounds studies on endogenous antioxidant responses [3] [2].
AMPK Pathway Activation [5] M1, M2 (Oxidized Metabolites) Protection from AA-induced ROS and mitochondrial dysfunction; effect reversed by AMPK inhibitor [5]. Modulates energy homeostasis and cell survival pathways; can interfere with metabolic studies [5].
Cytochrome c Interaction [3] PPD (Major Metabolite) Reduction of ferricytochrome c; inhibition of its peroxidase and superoxide radical scavenging activity [3]. Affects mitochondrial function assays, apoptosis studies, and ROS measurement [3].
Cell Cycle Arrest & Apoptosis [4] Oltipraz (parent compound) G2/M phase arrest; induced ROS, caspase 3/7 activation; reduced GBM stem cell markers [4]. Interferes with cytotoxicity, proliferation, and stemness assays; has pro-oxidant effects in cancer cells [4].

Experimental Protocols for Key Findings

Investigating Metabolite Interaction with Cytochrome c

This protocol, based on UV-visible and EPR spectroscopy studies, is useful for studying redox interactions [3].

  • Reagent Preparation: Prepare oxidized cytochrome c (from horse heart) in phosphate buffer (pH 7.4) containing 0.1 mM DTPA to chelate metal ions. Generate the pyrrolopyrazine-thione (PPD) metabolite by reacting the precursor DTMO with glutathione (GSH) in a 1:2 molar ratio [3].
  • Reduction Reaction: Incubate PPD with oxidized cytochrome c. Use a UV-visible spectrophotometer to monitor the reaction, observing the shift and sharpening of the Soret band and the appearance of new bands at 520 nm and 550 nm, indicating reduction of heme iron [3].
  • Control Experiment: To confirm the reduction is reversible, add potassium ferricyanide to the reduced cytochrome c solution and observe the rapid return of the spectrum to its oxidized state [3].
  • EPR Analysis: Perform low-temperature (12 K) EPR to detect the change in the heme iron spin state from a low spin s = ½ to a low spin s = 0 during reduction [3].
Evaluating Cytoprotective Effects of Oxidized Metabolites

This cell-based assay assesses metabolite effects on oxidative stress and mitochondrial health [5].

  • Cell Culture: Use HepG2 cells. Prepare metabolites (M1-M4) as described in the literature [5].
  • Treatment and Induction: Pre-treat cells with metabolites (M1 or M2 show activity) for a set time. Induce oxidative stress and mitochondrial dysfunction by adding arachidonic acid (AA) [5].
  • Viability and ROS Assessment: Measure cell viability (e.g., with MTT assay). Quantify cellular ROS levels using fluorescent probes. Assess mitochondrial membrane potential using JC-1 or similar dyes [5].
  • Mechanistic Probe: To test the role of AMPK, include a group co-treated with an AMPK inhibitor (e.g., Compound C). Activation of AMPK can also be confirmed via western blot for phosphorylated AMPK [5].

The following diagram illustrates the core signaling pathways activated by oltipraz and its metabolites that can cause experimental interference.

G cluster_path1 Nrf2/ARE Pathway cluster_path2 AMPK Pathway cluster_path3 Direct Target Interaction Oltipraz Oltipraz PPD_Metabolite PPD_Metabolite Oltipraz->PPD_Metabolite M1_M2_Metabolites M1_M2_Metabolites Oltipraz->M1_M2_Metabolites Nrf2Activation Nrf2 Activation & Nuclear Translocation PPD_Metabolite->Nrf2Activation CytC_Interaction Interaction with Cytochrome c PPD_Metabolite->CytC_Interaction AMPKActivation AMPK Activation (by M1/M2) M1_M2_Metabolites->AMPKActivation ARE ARE Binding Nrf2Activation->ARE Phase2Enzymes Phase II Enzyme Expression (GST, HO-1, NQO1) ARE->Phase2Enzymes ROS_Reduction Reduced ROS & Cytoprotection Phase2Enzymes->ROS_Reduction ExperimentalInterference Experimental Interference: - Altered ROS/Redox Readouts - Modified Apoptosis/Cell Death - Changed Metabolic & Energetic Profiles ROS_Reduction->ExperimentalInterference MitochondrialProtection Mitochondrial Protection AMPKActivation->MitochondrialProtection Cytoprotection Cytoprotection & Reduced Apoptosis MitochondrialProtection->Cytoprotection Cytoprotection->ExperimentalInterference CytC_Reduction Reduction of Heme Iron CytC_Interaction->CytC_Reduction PeroxidaseInhibition Inhibition of Peroxidase & Superoxide Scavenging CytC_Reduction->PeroxidaseInhibition PeroxidaseInhibition->ExperimentalInterference

Frequently Asked Questions

  • What is the primary concern regarding oltipraz metabolites in my experimental results? The main concern is the unintended alteration of fundamental cellular processes. The activation of the Nrf2 pathway can skew results in studies measuring oxidative stress or inflammation. Similarly, direct reduction of cytochrome c can interfere with assays for apoptosis and mitochondrial function [3] [1] [2].

  • How can I mitigate metabolite interference in my cell-based assays?

    • Pathway Inhibition: Use specific pharmacological inhibitors (e.g., ML385 for Nrf2 or Compound C for AMPK) to confirm whether observed effects are dependent on these pathways [5].
    • Monitor Metabolites: If studying the parent compound, characterize the major metabolites present in your experimental system (e.g., PPD, M1-M4) and account for their individual effects [3] [5].
    • Control Experiments: Include appropriate controls that account for direct antioxidant/pro-oxidant effects, especially in assays measuring ROS [4].
  • Does oltipraz always act as an antioxidant? No. Oltipraz can exhibit a pro-oxidant effect in certain contexts, particularly in cancer cells. In glioblastoma cells, oltipraz exposure induced ROS generation, leading to mitochondrial depolarization and apoptosis. This dual role depends on the cell type and metabolic environment [4].

References

Validation Parameters and Acceptance Criteria

Author: Smolecule Technical Support Team. Date: February 2026

Analytical method validation ensures that a laboratory test procedure is suitable for its intended use. The parameters below are based on International Council for Harmonisation (ICH) guidelines and are demonstrated in studies of Vitamin D3 analysis, which can be directly applied to Oltipraz-d3 [1] [2] [3].

The following table summarizes the key validation parameters and typical acceptance criteria, with example data from the search results:

Validation Parameter Description & Purpose Example Data & Acceptance Criteria
Linearity & Range Assesses if the method gives results proportional to analyte concentration within a specified range [2]. Range: 25–1200 ng band⁻¹ (HPTLC) [2]; Correlation Coefficient (r): 0.999 (HPLC) [1] [3]
Accuracy Measures the closeness of results to the true value, often via % recovery of a known spiked amount [3]. Recovery Percentage: 96.8% - 100.1% [3]
Precision Evaluates the closeness of results under prescribed conditions. Includes repeatability (intra-day) and intermediate precision (inter-day, different analysts) [1]. Repeatability (RSD): 0.17% [1]; Intermediate Precision (Q value): >85% [3]
Specificity Confirms the method can accurately measure the analyte despite potential interferences (excipients, impurities) [3]. The analyte peak is "clearly distinguished from other components" [3].
Robustness Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition) [1]. RSD for flow rate variation: 0.81%; RSD for mobile phase variation: 0.72% (within acceptable range) [1]

| LOD & LOQ | Limit of Detection (LOD): Lowest detectable amount. Limit of Quantification (LOQ): Lowest measurable amount with accuracy and precision [1]. | LOD: 0.054 µg/mL; LOQ: 0.163 µg/mL (HPLC) [1] LOD: 15.98 ng band⁻¹; LOQ: 47.94 ng band⁻¹ (HPTLC) [2] |

Experimental Protocol Overview

The workflow for developing and validating an analytical method involves a logical sequence of steps. The diagram below outlines this general process.

G cluster_1 1. Method Validation Steps Start Method Development V1 1. Method Validation Start->V1 Optimal conditions established V2 2. System Suitability Test V1->V2 Validated method L Linearity V1->L V3 3. Analysis of Samples V2->V3 Suitability criteria met A Accuracy P Precision S Specificity R Robustness LD LOD/LOQ

The methodology for the referenced HPLC analysis of Vitamin D3 is detailed below as a proven example [1].

  • 1. Instrumentation and Column: The analysis was performed using a High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector. The separation was achieved using a normal-phase silica column (L3, 5 µm, 4.6 mm × 250 mm).
  • 2. Mobile Phase: The mobile phase was a mixture of n-hexane and ethyl acetate in a ratio of 85:15 (v/v). This was run in an isocratic mode, meaning the composition remained constant throughout the analysis.
  • 3. Chromatographic Conditions:
    • Flow Rate: 2.0 mL/min
    • Detection Wavelength: 292 nm
    • Injection Volume: Not specified in detail, but the sample was applied as a homogeneous solution.
  • 4. Sample Preparation: The sample was prepared by extracting and dissolving the analyte (Vitamin D3 from tablets) in a suitable solvent to create a homogeneous solution for injection. The specific solvent used was not detailed in the abstract [1].

Frequently Asked Questions (FAQs)

Q1: My method lacks specificity and I see interfering peaks. How can I resolve this?

  • Check sample preparation: Ensure your extraction and purification steps are effective at isolating this compound from the sample matrix. Consider using solid-phase extraction (SPE) or other clean-up techniques.
  • Optimize the mobile phase: Slight adjustments in the pH or the ratio of organic solvents in the mobile phase can significantly improve peak separation. Refer to the robustness data, which shows that a method with RSD <1% for mobile phase variation is stable [1].
  • Confirm detection wavelength: Use a diode-array detector (DAD) to ensure you are monitoring at the wavelength of maximum absorption for this compound and that potential impurities do not co-elute at the same wavelength.

Q2: The recovery results for my accuracy test are outside the acceptable range (e.g., <98% or >102%). What should I do?

  • Verify the standard: Ensure the purity of your reference standard is well-characterized and that it is being handled and stored correctly to avoid degradation.
  • Investigate the extraction process: Low recovery often indicates incomplete extraction of the analyte from the sample matrix. Re-examine your extraction solvents, time, and technique (e.g., sonication, shaking).
  • Check for adsorption losses: Analytes can sometimes adsorb onto glassware or filters. Using silanized glassware or testing different filter materials can mitigate this.

Q3: The precision of my method is poor, with high %RSD between replicate injections. How can I improve it?

  • Review instrument performance: First, run system suitability tests to confirm the HPLC system is performing stably (e.g., stable pressure, no leaks). A well-performing method should have a system suitability RSD of less than 2% [1].
  • Standardize sample handling: Inconsistent sample preparation, such as variations in weighing, dilution, or mixing, is a common cause of poor precision. Ensure all steps are performed meticulously and consistently.
  • Control environmental factors: For some compounds, temperature can affect stability and injection volume. Using a temperature-controlled autosampler can improve precision.

Q4: Is it better to use an isocratic or a gradient elution method? The choice depends on the complexity of your sample.

  • Use an isocratic method (constant mobile phase composition) if your sample is simple and contains only this compound and a few well-separated components. It is simpler, more robust, and requires less sophisticated equipment [1].
  • Consider a gradient method (changing mobile phase composition over time) if your sample is complex, contains multiple impurities, or has components with a wide range of polarities. It can provide better separation and sharper peaks but requires more optimization and sophisticated instrumentation [1].

Important Considerations for Your Application

The information provided is a template based on Vitamin D3 studies. To apply this to this compound, you must adapt the specific conditions.

  • Confirm Physicochemical Properties: The solubility, stability, and UV absorption characteristics of this compound will directly influence the choice of mobile phase, sample solvent, and detection wavelength.
  • Perform a Forced Degradation Study: To prove specificity, stress your this compound sample under various conditions (acid, base, oxidation, heat, light) and demonstrate that the analytical method can separate the pure drug from its degradation products.
  • Refer to Official Guidelines: Always use official guidelines from the ICH, USP, or your regional regulatory body as the primary source for validation requirements and acceptance criteria [1] [2] [3].

References

Oltipraz Dosing Data from Scientific Literature

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key dosing and pharmacokinetic information for Oltipraz from various studies. Please note that these findings are for the unlabelled compound and may require further investigation for Oltipraz-d3.

Study Focus / Context Dosing Regimen Key Findings & Considerations

| Chronic Clinical Dosing (Colorectal Cancer Risk) [1] | - 125 mg/m² or 250 mg/m²

  • Twice weekly for 12 weeks | - 125 mg/m² dose was well tolerated.
  • 250 mg/m² caused significant fatigue in some, requiring dose reduction.
  • No significant modulation of phase II enzymes was observed at these doses over 3 months. | | Single-Dose Pharmacokinetics & Pharmacodynamics (Clinical) [2] | - Single oral doses of 100 mg to 500 mg | - Exhibits nonlinear disposition: a 40-fold increase in peak plasma concentration (Cmax) and a 9.5-fold decrease in oral clearance between 100 mg and 500 mg doses.
  • Induces glutathione (GSH) and glutathione S-transferase (GST) levels, with a linear correlation between Cmax and enzyme elevation. | | Intermittent Chemoprevention (Preclinical - Rat Model) [3] | - 0.5 mmol/kg (approx. 175 mg/kg)
  • Once weekly, twice weekly, or daily | - All intermittent schedules showed significant chemopreventive efficacy (>95% reduction in tumorigenic foci).
  • Induction of GST activity was sustained, supporting the feasibility of intermittent dosing to improve tolerance. | | In Vitro Cytoprotection (RSC96 Schwann Cells) [4] | - Cell culture pretreatment | - The study demonstrated activation of the Nrf2/NQO-1 signaling pathway as a key mechanism, protecting cells from high glucose-induced oxidative stress and apoptosis. |

Guidance for Establishing Your this compound Protocol

Since this compound is a deuterium-labelled analogue used as an internal standard in mass spectrometry, its "dosing" pertains to the amount spiked into samples for quantification. Here is a suggested workflow and a key experimental protocol to guide your research.

Start Start: Protocol Development for this compound A Define Experimental Goal Start->A B Literature Review on Oltipraz A->B C Establish this compound as Internal Standard B->C D Pilot PK/PD Study C->D If goal is therapeutic efficacy/toxicity F Proceed to Main Study C->F If goal is bioanalytical quantification E Refine Dosing Protocol D->E E->F

Experimental Protocol: Measuring Enzyme Induction for Chemoprevention

This methodology is adapted from a preclinical study that investigated the relationship between intermittent Oltipraz dosing and the induction of detoxification enzymes [3].

  • 1. Objective: To evaluate the efficacy of different Oltipraz dosing regimens in inducing glutathione S-transferase (GST) activity and preventing aflatoxin-induced tumorigenesis in a rat model.
  • 2. Materials:
    • Animals: Male F344 rats.
    • Test Compound: Oltipraz (purity >98%).
    • Carcinogen: Aflatoxin B₁ (AFB₁).
    • Key Reagents: Glutathione (GSH), 1-chloro-2,4-dinitrobenzene (CDNB), phosphate buffer.
  • 3. Dosing and Study Design:
    • Rats are divided into groups (e.g., control, once-weekly, twice-weekly, daily Oltipraz).
    • Oltipraz Administration: Administer Oltipraz via oral gavage at a dose of 0.5 mmol/kg (approximately 175 mg/kg) according to the schedule for each group.
    • Carcinogen Challenge: One week after starting Oltipraz, begin daily oral gavage with 20 μg/kg AFB₁ for 28 consecutive days.
  • 4. Tissue Collection and Analysis:
    • Liver Harvest: Collect livers at the end of the study (e.g., 2 months post last AFB₁ dose).
    • GST Activity Assay:
      • Tissue Homogenization: Homogenize liver samples in a sucrose solution.
      • Cytosol Preparation: Centrifuge the homogenate at a high speed (e.g., 100,000 × g) to obtain the cytosolic fraction.
      • Reaction Setup: In a cuvette, mix cytosolic fraction with GSH and phosphate buffer.
      • Kinetic Measurement: Initiate the reaction by adding the substrate CDNB. Immediately measure the increase in absorbance at 340 nm over several minutes. The enzymatic activity is proportional to the rate of change in absorbance.
    • Histological Analysis: Examine liver sections for GST-P-positive foci (a marker of preneoplastic lesions).

Frequently Asked Questions

Q: What is the primary mechanism of action for Oltipraz's chemopreventive effects? A: Oltipraz is primarily known for its role in cancer chemoprotection. It works mainly by inducing Phase II detoxification enzymes, such as glutathione S-transferase (GST) and quinone oxidoreductase (NQO1), through the activation of the Nrf2 signaling pathway [5] [4] [3]. This enhances the body's ability to detoxify and eliminate carcinogens.

Q: Why might a 125 mg/m² dose of Oltipraz be better tolerated than a 250 mg/m² dose in humans? A: A clinical study found that a dose of 250 mg/m² twice weekly caused significant fatigue in some participants, requiring a dose reduction. In contrast, the 125 mg/m² dose was well tolerated by all subjects over a 12-week period [1]. This highlights the importance of dose-finding studies for balancing efficacy and toxicity.

Q: I am using this compound as an internal standard for mass spectrometry. What concentration should I use? A: The optimal concentration for this compound as an internal standard is not defined in clinical or preclinical studies. It should be determined empirically within your laboratory. A common strategy is to use a concentration that is within the linear range of your instrument and similar to the expected concentration of the analytes you are quantifying. You should run a calibration curve with your specific samples to establish the correct level for your assay.

References

Troubleshooting Deuterium Loss in Oltipraz-d3

Author: Smolecule Technical Support Team. Date: February 2026

Deuterium loss can occur when the carbon-deuterium (C-D) bonds are exposed to certain conditions that promote exchange or cleavage. The table below outlines common causes and solutions.

Potential Cause Underlying Principle Recommended Solution Preventive Measures

| Acidic/Basic Conditions [1] | C-D bonds can undergo acid/base-catalyzed exchange with protons from solvents or reagents. | - Neutralize samples before analysis.

  • Quench reactions in a neutral pH buffer. | Use neutral pH buffers and avoid harsh acid/base extraction in sample prep. | | High-Temperature Incubation [1] | Elevated thermal energy can provide the activation energy needed to break the stronger C-D bond. | - Perform experiments at the lowest effective temperature.
  • Use controlled heating blocks. | Optimize protocols to minimize exposure to high temperatures. | | Prolonged Storage in Protic Solvents [1] | Protic solvents (e.g., methanol, water) facilitate deuterium exchange over time. | - For long-term storage, use aprotic solvents (e.g., acetonitrile, DMSO).
  • Analyze samples promptly after preparation. | Store stock solutions in anhydrous DMSO and prepare fresh working dilutions. | | Metabolic Instability (in vivo) [1] | Enzymes like Cytochrome P450 can cleave C-D bonds, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). | - The DKIE can also be harnessed to slow metabolism.
  • Conduct preliminary metabolic stability assays (e.g., liver microsomes). | Pre-screen metabolic stability; deuteration at a different molecular site may be considered. | | Reactive Intermediates | Some experimental conditions may generate reactive species that abstract deuterium. | - Include radical scavengers (e.g., antioxidants) in the reaction mixture if applicable. | Review the chemical pathway for potential reactive intermediates and plan mitigations. |

Experimental Protocols for Stability Assessment

Here are detailed methodologies to experimentally verify the stability of the deuterium label in Oltipraz-d3 under your specific experimental conditions.

LC-MS/MS Analysis for Deuterium Retention

This is the primary method for directly quantifying deuterium loss.

  • Sample Preparation:

    • Prepare a solution of this compound in your experimental matrix (e.g., cell culture medium, plasma, buffer).
    • Incubate the sample under the exact conditions of your experiment (temperature, pH, duration).
    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot.
    • Precipitate proteins by adding cold acetonitrile (1:3 v/v sample:acetonitrile), vortex, and centrifuge at 14,000 × g for 10 minutes.
    • Transfer the supernatant to a fresh vial for analysis.
  • LC-MS/MS Parameters:

    • Chromatography: Use a reversed-phase C18 column. Employ a mobile phase of water and acetonitrile, both with 0.1% formic acid, with a gradient elution suitable for Oltipraz.
    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor for the parent-to-fragment transitions of both this compound (deuterated) and Oltipraz (non-deuterated). The mass difference will be 3 Da, corresponding to the three deuterium atoms.
  • Data Analysis:

    • Calculate the ratio of this compound to the total (this compound + Oltipraz) peak area at each time point.
    • Deuterium Retention (%) = (Peak Area of this compound / (Peak Area of this compound + Peak Area of Oltipraz)) × 100
    • A plot of Deuterium Retention % over time will show the stability of the label.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can confirm the location and integrity of deuterium atoms.

  • Procedure:
    • Dissolve a pure sample of this compound in a deuterated solvent (e.g., DMSO-d6).
    • Acquire a ^1H NMR spectrum.
    • Analysis: Compare the ^1H NMR spectrum of this compound with that of non-deuterated Oltipraz. The signal from the protons (^1H) adjacent to the methyl group where deuterium is incorporated should be significantly diminished or absent in the this compound spectrum, confirming successful deuteration. Any reappearance of this signal in a stability sample indicates deuterium loss.

Signaling Pathway & Experimental Workflow

The following diagrams outline the logical workflow for troubleshooting and the role of Oltipraz in the Nrf2 signaling pathway, which is relevant to its biological activity.

Start Observe Potential Deuterium Loss LCMS LC-MS/MS Analysis Start->LCMS NMR NMR Spectroscopy Start->NMR CheckpH Check pH of Solutions LCMS->CheckpH CheckTemp Check Storage/Incubation Temp NMR->CheckTemp AdjustProtocol Adjust Protocol & Re-test CheckpH->AdjustProtocol CheckSolvent Check Solvent Composition CheckTemp->CheckSolvent CheckSolvent->AdjustProtocol AdjustProtocol->LCMS Verify Fix

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for using deuterated Oltipraz in research? A1: this compound is a stable isotope-labeled internal standard. Its primary use is in quantitative analysis by LC-MS or GC-MS to ensure accurate measurement of non-deuterated Oltipraz in complex biological samples like plasma or tissue homogenates. It corrects for variations in sample preparation and ionization efficiency [2].

Q2: The deuterium label in my compound is stable in buffer but seems to be lost during my cell-based assay. Why? A2: This is a classic sign of metabolic deuterium loss. Inside living cells, enzymes, particularly cytochrome P450s, can cleave the C-D bond. This is a manifestation of the Deuterium Kinetic Isotope Effect (DKIE), where the cleavage of a C-D bond is slower than a C-H bond. While this can sometimes be desirable to slow metabolism, it can also lead to the formation of non-deuterated metabolites, which can interfere with your analysis [1]. You should conduct the LC-MS/MS stability assay described above directly in your cell culture medium and lysates.

Q3: Are there any safety concerns specific to handling this compound? A3: this compound is a controlled substance in some territories and is intended for research use only, not for human administration [2]. You should refer to the Safety Data Sheet (SDS) provided by your supplier (e.g., MedChemExpress) for detailed handling, storage, and disposal information. Generally, the toxicity profile is expected to be similar to non-deuterated Oltipraz, which has shown side effects like fatigue and gastrointestinal toxicity in clinical trials [3] [4].

References

Oltipraz-d3 vs Oltipraz efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Oltipraz Efficacy and Experimental Data

The table below summarizes the key experimental findings on Oltipraz's efficacy across various models and conditions.

Condition/Model Dosage & Administration Key Efficacy Findings Mechanistic Insights Source (Citation)
Non-Alcoholic Fatty Liver Disease (NAFLD) in humans 60 mg or 30 mg, twice daily for 24 weeks (oral) High dose (60 mg): ↓ liver fat content by 13.9% (absolute) and 34.6% (relative); ↓ Body Mass Index [1]. Inhibits liver X receptor alpha (LXR-α), reducing lipogenesis [1] [2]. [1]
Type 2 Diabetes (T2DM) in mice 150 mg/kg, every other day for 4 weeks (oral) ↓ Fasting blood glucose; improved insulin resistance; ↓ blood lipids; ↓ inflammation & oxidative stress; improved pancreatic & liver tissue injury [3]. Activates the Nrf2/HO-1 signaling pathway, exerting antioxidant and anti-inflammatory effects [3]. [3]
Lung Cancer Chemoprevention in A/J mice 10-100 mg/m³, inhalation for 1 hr/day, 5 days/week for 4 weeks 37% to 53% inhibition of lung tumor multiplicity [4]. Acts as a bifunctional inducer, activating both Phase I and II drug-metabolizing enzymes via the xenobiotic responsive element (XRE) [5] [2]. [5] [2] [4]
Gastric Cancer Chemoprevention in mice 500 mg/kg (oral) Reduced multiplicity of gastric neoplasia by 55% in wild-type mice; no effect in Nrf2-deficient mice [6]. Efficacy is dependent on Nrf2 activation [6]. [6]
Cancer Chemoprevention (General) Various (preclinical models) Protective effects against carcinogens in multiple organs: bladder, colon, liver, lung, etc. [7] [2]. Induces Phase II detoxifying enzymes (e.g., GST, NQO1) via the antioxidant responsive element (ARE) [2] [6]. [7] [2]

Key Experimental Protocols

To help you evaluate the data, here are the methodologies from some of the key studies cited:

  • Human Clinical Trial (NAFLD) [1]: This was a multicenter, double-blind, placebo-controlled, phase II study. Subjects with liver fat >20% were randomized into placebo, 30 mg oltipraz, or 60 mg oltipraz groups, taken twice daily for 24 weeks. The primary outcome was the change in liver fat content, precisely quantified using magnetic resonance spectroscopy (MRS).
  • Animal Study (T2DM) [3]: A T2DM model was established in C57BL/6J mice using a high-fat diet for eight weeks followed by multiple injections of streptozotocin (STZ). The oltipraz treatment group received the compound orally at 150 mg/kg every other day for four weeks. Efficacy was assessed through:
    • Intraperitoneal glucose tolerance test (IPGTT)
    • Measurements of blood glucose, lipids, inflammatory factors (e.g., TNF-α, IL-6), and oxidative stress markers (e.g., ROS).
    • RNA sequencing (RNA-Seq) of pancreatic tissues.
    • Western blotting and qPCR to analyze the Nrf2/HO-1 pathway.
    • H&E staining for histological examination of liver and pancreatic tissues.
  • In Vitro Mechanistic Study [6]: Studies in human HT29 colon cancer cells demonstrated that Oltipraz inhibits the induction of HIF-1α (a protein involved in tumor growth) under conditions like hypoxia. The mechanism was found to be the acceleration of HIF-1α protein degradation.

Oltipraz Mechanism of Action

The following diagram illustrates the primary signaling pathways through which Oltipraz exerts its effects, based on the cited research.

G cluster_nrf2 Nrf2/ARE Pathway (Antioxidant & Detoxification) cluster_lxr LXR-α Inhibition Pathway (Reduces Lipogenesis) cluster_ahr AhR/XRE Pathway (Bifunctional Induction) Oltipraz Oltipraz Nrf2 Activates Nrf2 Oltipraz->Nrf2 LXR Inhibits Liver X Receptor alpha (LXR-α) Oltipraz->LXR AhR Activates Aryl Hydrocarbon Receptor (AhR) Oltipraz->AhR ARE Binds to Antioxidant Response Element (ARE) Nrf2->ARE DetoxEnzymes Upregulates Detoxification & Antioxidant Enzymes ARE->DetoxEnzymes BiologicalEffects Biological Effects: • Chemoprevention • Reduced Liver Fat • Improved Insulin Sensitivity • Antioxidant & Anti-inflammatory DetoxEnzymes->BiologicalEffects Lipogenesis Reduces Lipogenesis (Fat production) LXR->Lipogenesis Lipogenesis->BiologicalEffects XRE Binds to Xenobiotic Response Element (XRE) AhR->XRE PhaseEnzymes Upregulates Phase I & II Drug-Metabolizing Enzymes XRE->PhaseEnzymes PhaseEnzymes->BiologicalEffects

Insights on Oltipraz-d3 and Comparison Strategy

Since no direct data on This compound was found in the search results, it is likely a deuterated analog used primarily as an internal standard in mass spectrometry-based analytical methods (e.g., pharmacokinetic or metabolism studies) rather than a therapeutic agent with its own separate efficacy profile.

To construct a meaningful comparison guide, I suggest the following approaches:

  • Check Analytical Supplier Documentation: Companies that sell this compound (e.g., Cayman Chemical, MedKoo Biosciences, TLC Pharmaceutical Standards) often provide certificates of analysis and brief application notes.
  • Search for Metabolism Studies: Look for scientific papers that specifically investigate the pharmacokinetics (PK), absorption, distribution, metabolism, and excretion (ADME) of Oltipraz. These studies are the most likely to have used this compound and may discuss its role.
  • Contrast Roles, Not Just Data: Your guide can effectively contrast the two compounds by explaining that Oltipraz is a pharmacologically active agent under investigation for therapeutic use, while this compound is primarily a research tool used to enable precise quantitative measurements in studies of the former.

References

Oltipraz: Mechanism of Action and Metabolic Stability

Author: Smolecule Technical Support Team. Date: February 2026

Oltipraz exerts its effects primarily through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant response [1] [2]. This activation leads to the upregulation of a battery of cytoprotective enzymes, which contributes to its metabolic stability and chemoprotective properties.

The table below summarizes the core mechanisms and evidence supporting Oltipraz's metabolic stability.

Aspect Mechanism & Evidence
Primary Mechanism Agonist of Nrf2 transcription factor [2].
Key Pathway Activates the Nrf2/HO-1 (hemoxygenase-1) signaling pathway [1].
Induced Enzymes Glutathione S-transferases (GSTs), NAD(P)H quinone oxidoreductase 1 (NQO1), haem oxygenase-1 (HO-1), superoxide dismutase (SOD), gamma-glutamylcysteine synthetase, and glucuronosyl transferases [1] [3] [4].
Cellular Consequences Reduces reactive oxygen species (ROS) and oxidative stress; counteracts cell apoptosis; enhances insulin sensitivity [1] [2].
Evidence of Stability Demonstrates strong antioxidant effects and cellular protection in models of type 2 diabetes, diabetic peripheral neuropathy, liver fibrosis, and cancer [1] [2] [3]. Its effects are maintained across different disease models, indicating robust metabolic functionality.

Detailed Experimental Protocols

To help you evaluate and potentially replicate key findings, here are summaries of the methodologies from two pivotal studies.

1. Study on High Glucose-Induced Schwann Cell Apoptosis [2]

  • Cell Line: RSC96 rat Schwann cells.
  • Treatment:
    • Control Group: Cultured in DMEM with 5 mM glucose.
    • High-Glucose Group: Cultured in DMEM with 50 mM glucose for 24 hours.
    • Oltipraz Pre-treatment: Cells were pretreated with 20 μM Oltipraz for 24 hours prior to high-glucose exposure.
  • Key Assays and Measurements:
    • Cell Viability: Assessed using a Cell Counting Kit-8 (CCK-8) assay.
    • Apoptosis: Measured by flow cytometry using Annexin V-FITC/propidium iodide (PI) staining.
    • Oxidative Stress Markers:
      • Intracellular ROS: Detected using the fluorescent probe DCFH-DA and flow cytometry.
      • Lipid Peroxidation: Malondialdehyde (MDA) levels measured with a commercial kit.
      • Antioxidant Enzyme: Superoxide dismutase (SOD) activity measured with a WST-8 kit.
    • Mitochondrial Membrane Potential: Evaluated using JC-1 staining and flow cytometry.
    • Protein Expression: Nrf2 and NQO1 levels were analyzed by western blotting.

2. In Vivo Study on Type 2 Diabetes Mellitus (T2DM) [1]

  • Animal Model: Male C57BL/6J mice with STZ-induced T2DM.
  • Groups:
    • Negative control (NC)
    • T2DM model (T2DM)
    • T2DM treated with Oltipraz (OLTI, 150 mg/kg, orally every other day)
    • T2DM treated with Metformin (MET, 200 mg/kg, orally every other day)
  • Treatment Duration: 4 weeks.
  • Key Analyses:
    • Metabolic Parameters: Fasting blood glucose (FBG), intraperitoneal glucose tolerance test (IPGTT), blood lipid profiles (TG, TC, HDL-C, LDL-C).
    • Insulin Resistance: Fasting serum insulin and C-peptide measured by ELISA; HOMA-IR index calculated.
    • Inflammation & Oxidative Stress: Serum levels of TNF-α, IL-6, IL-1β, and ROS were quantified.
    • Pathway Analysis: qPCR and western blotting to examine the Nrf2/HO-1 pathway.
    • Tissue Morphology: Liver and pancreatic tissues examined by H&E staining.

Oltipraz vs. Metformin: A Comparative Analysis in T2DM

A 2024 study directly compared the therapeutic effects of Oltipraz and Metformin in a mouse model of T2DM, providing a clear point of comparison [1]. The findings are summarized below.

Parameter Oltipraz (OLTI) Metformin (MET)
Fasting Blood Glucose Reduced [1] Reduced [1]
Insulin Resistance Improved [1] Improved [1]
Blood Lipid Metabolism Decreased [1] Information not specified in abstract
Inflammation Reduced (TNF-α, IL-6, IL-1β) [1] Information not specified in abstract
Antioxidant Capacity Superior; suppressed oxidative stress via Nrf2/HO-1 pathway [1] Reduced oxidative stress via Nrf2 upregulation [1]
Pancreatic & Liver Tissue Injury Mitigated [1] Mitigated [1]
Pancreatic β-cell Insulin Secretion Enhanced [1] Information not specified in abstract
Cell Apoptosis Anti-apoptosis effects [1] Information not specified in abstract
Reg3g Expression Elevated expression [1] No significant change [1]

Signaling Pathways and Experimental Workflow

To visually summarize the key information, the following diagrams outline the primary signaling pathway of Oltipraz and a generalized experimental workflow for metabolic stability assessment.

G Oltipraz Oltipraz Nrf2 Nrf2 Oltipraz->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to GSTs Enzymes: GSTs, NQO1, HO-1 ARE->GSTs Upregulates Outcomes Reduced ROS & Oxidative Stress Enhanced Detoxification Improved Metabolic Stability GSTs->Outcomes Leads to

Diagram 1: The Nrf2-Mediated Signaling Pathway of Oltipraz. Oltipraz activates the transcription factor Nrf2, which binds to the Antioxidant Response Element (ARE) in the nucleus. This binding upregulates the expression of a consortium of protective enzymes, culminating in reduced oxidative stress and enhanced metabolic stability [1] [2] [3].

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment InVitro1 Cell Culture & Treatment (e.g., RSC96 Schwann Cells) InVitro2 Viability & Apoptosis Assays (CCK-8, Flow Cytometry) InVitro1->InVitro2 InVitro3 Oxidative Stress Analysis (ROS, MDA, SOD) InVitro2->InVitro3 InVitro4 Mechanistic Studies (Western Blot, e.g., Nrf2/NQO1) InVitro3->InVitro4 Integrate Data Integration & Conclusion InVitro4->Integrate InVivo1 Disease Model Establishment (e.g., STZ-induced T2DM Mice) InVivo2 Compound Administration InVivo1->InVivo2 InVivo3 Metabolic Phenotyping (Glucose, Lipids, Insulin) InVivo2->InVivo3 InVivo4 Tissue & Molecular Analysis (H&E, ELISA, RNA-Seq) InVivo3->InVivo4 InVivo4->Integrate Start Literature Review & Hypothesis Start->InVitro1 Start->InVivo1

Diagram 2: Generalized Workflow for Assessing Metabolic Stability. This flowchart outlines a combined in vitro and in vivo approach to evaluate the metabolic effects and stability of a compound like Oltipraz, based on the analyzed protocols [1] [2].

Key Takeaways for Researchers

  • Robust, Pathway-Dependent Stability: Oltipraz's metabolic stability is not an isolated property but a direct result of its ability to potently activate the Nrf2 pathway, enhancing the cell's own detoxification and antioxidant systems [1] [3].
  • Multi-Organ Protective Efficacy: The compound has demonstrated protective effects and metabolic stability across various tissue types, including liver, pancreas, and nervous system cells, underscoring its broad applicability [1] [2] [3].
  • Advantage in Antioxidant Capacity: Direct comparative studies, such as the one with metformin, highlight that Oltipraz may offer superior antioxidant effects, which is a crucial component of its overall metabolic stability and therapeutic profile [1].

References

Oltipraz-d3 Nrf2 activation vs other inducers

Author: Smolecule Technical Support Team. Date: February 2026

Oltipraz vs Other Nrf2 Modulators

The table below summarizes how Oltipraz compares to other notable Nrf2 activators and inhibitors, based on mechanistic and experimental data.

Compound Type / Class Primary Mechanism of Action Key Experimental/Clinical Context

| Oltipraz | Synthetic dithiolethione [1] | Activates Nrf2; also acts as an LXR-α inhibitor and CAR activator [2]. | Chemoprevention: Protects against aflatoxin-induced hepatocarcinogenesis in rats and modulates aflatoxin metabolism in human trials [1]. Steatohepatitis: Ameliorates liver injury in Nrf2-null mice fed a high-fat diet, indicating Nrf2-independent hepatoprotective effects [2]. | | Bardoxolone-methyl (CDDO-Me) | Synthetic triterpenoid [3] | Electrophilic modifier of KEAP1 (targets Cys-151) [3]. | Clinical Trials: Phase II/III for diabetic nephropathy, Alport syndrome, and pulmonary arterial hypertension [3]. | | Dimethyl Fumarate (DMF) | Fumaric acid ester [3] | Electrophilic modifier of KEAP1 (targets Cys-151) [3]. | Approved Use: For multiple sclerosis and psoriasis [3]. | | Brusatol | Natural quassinoid [4] | Inhibits Nrf2, sensitizing cells to oxidative stress and chemotherapy [4]. | Experimental Model: Used in vitro and in vivo (rat models) to inhibit Pb-induced persistent Nrf2 activation, reducing cytotoxicity and kidney injury [4]. | | RTA-408 (Omaveloxolone) | Synthetic triterpenoid [3] | Electrophilic modifier of KEAP1 (targets Cys-151) [3]. | Clinical Trials: Phase II for mitochondrial myopathy and Friedreich's ataxia [3]. |

A key finding from recent research is that Oltipraz can exert protective effects even in the absence of Nrf2. A 2021 study on steatohepatitis found that Oltipraz improved liver injury, inflammation, and fibrosis in Nrf2-null mice fed a high-fat diet. This suggests its mechanism involves other pathways, such as the activation of the constitutive androstane receptor (CAR) and effects on lipid metabolism genes [2].

Nrf2 Signaling Pathway and Oltipraz Mechanism

To understand how these compounds work, it's helpful to visualize the Nrf2 signaling pathway, which is the primary cellular defense mechanism against oxidative and electrophilic stress [5].

G OxidativeStress Oxidative/Electrophilic Stress KEAP1 KEAP1 (Cysteine Sensor) OxidativeStress->KEAP1  Modifies Cysteines  (e.g., C151) Ubiquitination Ubiquitination & Proteasomal Degradation KEAP1->Ubiquitination Promotes NRF2 NRF2 (Inactive in Cytoplasm) NRF2->Ubiquitination NRF2_Active NRF2 (Stabilized & Active) Ubiquitination->NRF2_Active  Inhibition by stress  or compounds Nucleus Nucleus NRF2_Active->Nucleus Translocates to ARE Antioxidant Response Element (ARE) NRF2_Active->ARE Binds to TargetGenes Target Gene Expression (e.g., NQO1, HO-1, GST) ARE->TargetGenes Activates

Oltipraz and its metabolites are believed to act by modifying critical cysteine sensors (like C151) on the KEAP1 protein. This modification disrupts the KEAP1-mediated degradation of Nrf2, allowing Nrf2 to accumulate, translocate to the nucleus, and drive the expression of a battery of cytoprotective genes [3] [6] [1].

Experimental Protocols for Nrf2 Activation

For researchers aiming to validate the effects of an Nrf2 inducer like Oltipraz, here are summaries of key experimental approaches from the literature.

In Vitro Cytoprotection and Mechanism Assay

This protocol is used to demonstrate the functional cytoprotective effect of a compound and its dependence on the Nrf2 pathway.

  • Cell Model: Primary rat proximal tubular (rPT) cells [4] or HepG2 cells [6].
  • Treatment:
    • Inducer: Incubate cells with the Nrf2 activator (e.g., Oltipraz at 12 µM) for a set period (e.g., 3 hours) [4].
    • Stressor: Challenge cells with a cytotoxic agent like Arachidonic Acid (AA) or heavy metals (e.g., Lead (Pb)) to induce oxidative stress and cell death [4] [6].
    • Inhibitor: To confirm Nrf2 dependency, pre-treat cells with a global protein synthesis inhibitor like Cycloheximide (CHX) or a specific Nrf2 inhibitor like Brusatol (0.2 µM) [4].
  • Key Readouts:
    • Cell Viability: Measured by assays like Cell Counting Kit-8 (CCK-8) [4].
    • Apoptosis: Detected using an apoptosis-specific kit (e.g., for cleaved caspase-3) [4].
    • Antioxidant Markers: Measure cellular ROS levels and glutathione (GSH) depletion [6].
    • Mitochondrial Health: Assess mitochondrial membrane potential [6].
In Vivo Therapeutic Efficacy Model

This model assesses the therapeutic potential of an Nrf2 activator in a live animal model of disease.

  • Animal Model: Nrf2-null mice or rats [4] [2].
  • Disease Induction:
    • Kidney Injury: Administer a nephrotoxin like Lead (Pb) via intraperitoneal injection (15 mg/kg body weight) for 12 consecutive days [4].
    • Steatohepatitis: Feed mice a High-Fat Diet (HFD) for 8-12 weeks [2].
  • Compound Administration: Administer the Nrf2 activator (e.g., Oltipraz). This can be done via diet (average intake of 8.6-9.3 mg/kg/day) or intraperitoneal injection [4] [2].
  • Key Readouts:
    • Serum Biochemistry: Quantify markers of organ injury and function [2].
    • Histopathology: Score tissue sections (e.g., liver, kidney) for injury, inflammation, and fibrosis using established systems [4] [2].
    • Gene Expression Analysis: Isolate tissue RNA and perform real-time PCR to measure mRNA levels of Nrf2 target genes (e.g., NQO1, HO-1) and inflammatory cytokines (e.g., TNF-α) [4] [2].

Research Implications and Considerations

When evaluating Oltipraz or any Nrf2 modulator for a research or development program, consider these broader context findings:

  • Context-Dependent Role of Nrf2: While transient Nrf2 activation is protective against carcinogenesis, persistent activation is a common event in many established tumors and confers resistance to therapy [7]. The beneficial vs. detrimental effects are highly context-dependent.
  • Nrf2-Independent Effects: Oltipraz has demonstrated efficacy in Nrf2-null mouse models, indicating it has off-target or parallel pathways (e.g., LXR-α inhibition, CAR activation) that contribute to its effects [2]. This is a critical differentiator from other, more specific activators.

References

Oltipraz-d3 HIF-1α inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

HIF-1α Inhibitors at a Glance

The table below summarizes the mechanisms and key experimental findings for Oltipraz, its metabolite M2, and a common laboratory HIF-1α inhibitor, LW6.

Compound Name Reported Mechanism of Action Key Experimental Findings / Potency Research Model
Oltipraz Inhibits HIF-1α activity via p70 ribosomal S6 kinase-1 (S6K1) inhibition and H2O2-scavenging, leading to increased ubiquitination and degradation of HIF-1α [1]. Induced tumor regression, decreased microvessel density, and reduced VEGF induction in an animal model [1]. HCT116 human colon carcinoma cells; in vivo animal models [1].
M2 (Pyrrolopyrazine Metabolite of Oltipraz) Inhibits HIF-1α de novo synthesis by inducing the maturation of microRNAs 199a-5p and 20a [2]. Inhibited HIF-1α induction by various stimuli (insulin, hypoxia, CoCl2, H2O2). Inhibited cancer cell invasion and migration [2]. HCT116 human colon carcinoma cells [2].
LW6 Decreases HIF-1α protein expression and also acts as a malate dehydrogenase 2 (MDH2) inhibitor [3]. Reported IC₅₀ of 4.4 μM for HIF-1 inhibition [3]. Information not specified in provided excerpt [3].

Detailed Experimental Insights

Here is a deeper dive into the experimental protocols and findings for the key compounds.

Oltipraz
  • Experimental Evidence: One study demonstrated that Oltipraz prevented insulin- or hypoxia-induced HIF-1α expression. It increased the ubiquitination of HIF-1α, thereby promoting its proteasomal degradation. This led to the inhibition of transcription of HIF-1α-dependent genes like VEGF. The anti-angiogenic effect was confirmed in vivo, where Oltipraz treatment caused tumor regression and reduced microvessel density [1].
  • Key Differentiator: Its unique dual mechanism combines inhibition of the S6K1 signaling pathway with a reactive oxygen species (ROS)-scavenging effect [1].
M2 Metabolite of Oltipraz
  • Experimental Evidence: Research showed that the M2 metabolite, but not others like M3 or M4, effectively suppressed HIF-1α protein induction under various stimuli. Crucially, experiments with 35S-methionine showed that M2 inhibited the de novo synthesis of the HIF-1α protein, without affecting its degradation. This effect was linked to M2's ability to promote the maturation of microRNAs 199a-5p and 20a, which repress HIF-1α translation [2].
  • Key Differentiator: Unlike Oltipraz, which promotes degradation, M2 acts earlier by preventing the synthesis of new HIF-1α protein [1] [2].

Suggested Experimental Approaches

To evaluate and compare HIF-1α inhibitors like Oltipraz, researchers commonly use the following methodologies:

  • Reporter Gene Assays: A common method involves engineering cells with a luciferase or β-lactamase reporter gene under the control of a Hypoxia-Response Element (HRE). The inhibition of HIF-1 activity is measured as a reduction in reporter signal under hypoxic conditions or after chemical induction (e.g., with CoCl₂) [4].
  • Analysis of HIF-1α Protein Levels: Western blot analysis is used to monitor changes in HIF-1α protein levels in cell lysates after treatment with the inhibitor under hypoxia or normoxia. This can distinguish whether an inhibitor affects synthesis or stability [1] [2] [4].
  • Analysis of Downstream Targets: The efficacy of inhibition is often confirmed by measuring the mRNA or protein levels of key HIF-1 target genes like VEGF or GLUT1 using qPCR or ELISA [1].
  • Metabolic Labeling: To specifically investigate effects on protein synthesis, as done for metabolite M2, a 35S-methionine incorporation assay can be performed [2].

Oltipraz Mechanism of Action

The diagram below illustrates the dual mechanisms by which Oltipraz inhibits HIF-1α, as revealed by the research.

Research Implications and Next Steps

The data indicates that Oltipraz is a multifaceted HIF-1α inhibitor with documented efficacy in preclinical models. Its activity is not solely from the parent compound but also from distinct metabolites like M2, which operate through different mechanisms.

For a complete comparison profile for Oltipraz-d3, you may need to:

  • Consult Specialized Databases: Search chemical vendor catalogs (e.g., MedChemExpress) or deuterated compound suppliers directly for specific potency data.
  • Extrapolate from Parent Compound: It is often reasonable to assume that the deuterated version (this compound) has similar biological activity to Oltipraz, as deuteration primarily affects pharmacokinetic properties like metabolic stability rather than the core pharmacological mechanism.

References

Oltipraz: Known Mechanisms & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Although data for Oltipraz-d3 is unavailable, understanding the properties of Oltipraz is a essential starting point for any derivative research. The following table summarizes its key mechanisms and relevant experimental findings.

Aspect Details on Oltipraz
Primary Mechanisms Inhibits Liver X Receptor alpha (LXR-α) [1]. Activates Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway [2] [3].

| Key Experimental Outcomes | • NAFLD Patients (24-week trial): 60 mg twice daily reduced liver fat by -13.9% (absolute) and -34.6% (relative) vs. placebo [1]. • Chemoprevention: Enhanced aflatoxin detoxification; increased excretion of aflatoxin-mercapturic acid in human urine [2]. • Oxidative Stress (RSC96 cells): Reduced high glucose-induced apoptosis and ROS; increased SOD activity [3]. | | Validated Biomarkers | Liver fat content (quantified via MRI/MRS) [1]. Serum aflatoxin-albumin adducts & aflatoxin-DNA adducts [2]. mRNA levels of NQO1 and γ-glutamate cysteine ligase [2]. |

Proposed Validation Framework for a Tracer Study

Since this compound is likely a deuterium-labeled tracer version of Oltipraz, its validation would focus on confirming its utility in tracking the parent drug's metabolism and distribution. The core methodology can be visualized in the following workflow.

G Proposed Tracer Study Workflow Start 1. Synthesize & Characterize This compound InVitro 2. In-Vitro Incubation (Liver Microsomes/ Hepatocytes) Start->InVitro Define purity & stability LCMS 3. LC-HRMS/MS Analysis InVitro->LCMS Identify metabolites via mass shift Data 4. Data Analysis & Validation LCMS->Data Quantify parent drug & metabolites Data->Start Refine method

Phase 1: In-Vitro Metabolic Stability & Pathway Mapping

This initial phase aims to characterize the tracer's basic behavior and identify its metabolic products.

  • Experimental Protocol:
    • Incubation System: Prepare a solution containing human liver microsomes or primary hepatocytes, supplemented with NADPH regeneration system and magnesium chloride in a phosphate buffer [4].
    • Dosing: Introduce this compound at a physiologically relevant concentration (e.g., 1-10 µM) into the incubation system.
    • Time Points: Aliquot samples at pre-determined time points (e.g., 0, 15, 30, 60, 120 minutes).
    • Reaction Termination: Stop the metabolic reaction by adding an equal volume of ice-cold acetonitrile.
  • Analytical Method (LC-HRMS/MS):
    • Chromatography: Use a reversed-phase C18 column with a gradient of water and acetonitrile, both modified with 0.1% formic acid, to separate analytes.
    • Mass Spectrometry: Analyze samples using high-resolution mass spectrometry (HRMS). The deuterium label will cause a predictable mass shift in this compound and its metabolites, allowing them to be distinguished from those of the non-labeled drug.
  • Data Analysis:
    • Calculate the half-life (t½) and intrinsic clearance (CL~int~) of this compound.
    • Identify metabolite structures based on their mass-to-charge ratios and fragmentation patterns.
Phase 2: Tracking the Nrf2 Activation Pathway

A key application of a validated tracer would be to study the dynamics of Oltipraz's mechanism of action. The following diagram illustrates the pathway that the tracer could help investigate.

G Oltipraz Activates the Nrf2 Antioxidant Pathway Oltipraz This compound/ Oltipraz Keap1 Keap1-Nrf2 Complex Oltipraz->Keap1 Modifies Keap1 Nrf2 Nrf2 Stabilization & Translocation Keap1->Nrf2 Releases Nrf2 ARE ARE Binding Nrf2->ARE Genes Phase II Enzyme Expression (GST, NQO1) ARE->Genes Transcriptional Activation

  • Experimental Protocol (Cell-Based):
    • Cell Culture: Use relevant cell lines (e.g., HepG2 for liver, RSC96 for Schwann cells) [3] cultured under normal or stress conditions (e.g., high glucose).
    • Treatment: Treat cells with this compound at various concentrations.
    • Sampling: Harvest cells at different time points post-treatment to extract total RNA, nuclear protein, and whole-cell protein.
  • Key Analytical Techniques:
    • qRT-PCR: Quantify mRNA levels of Nrf2-target genes like NQO1 and GST [2] [3].
    • Western Blot: Measure protein levels of Nrf2 in the nucleus and NQO1 in the whole cell lysate [3].
    • LC-MS/MS: Quantify the intracellular concentration of this compound to correlate drug exposure with the magnitude of pathway activation.

References

Oltipraz Pharmacokinetic Profile in Rat Models

Author: Smolecule Technical Support Team. Date: February 2026

The following data is derived from a study where oltipraz was administered to various rat models, including control rats, those with liver cirrhosis (LC), diabetes mellitus (DM), and both conditions combined (LCD). The doses were 10 mg/kg intravenously (i.v.) and 30 mg/kg orally (p.o.) [1].

Rat Model AUC (μg·min/mL), i.v. (10 mg/kg) AUC (μg·min/mL), p.o. (30 mg/kg) Key Metabolic Changes (vs. Control)
Control 1,220 597 Baseline for comparison [1]
Liver Cirrhosis (LC) 2,870 1,520 Increased AUC; likely due to reduced metabolic capacity [1]
Diabetes Mellitus (DM) 555 288 Decreased AUC; attributed to increased expression of certain CYP enzymes [1]
LC + DM (LCD) 1,470 691 AUC partially restored towards control levels [1]

Experimental Protocol Overview

The data in the table above was generated through the following key methodological steps [1]:

  • Animal Models: The study used male Sprague-Dawley rats.
    • Liver Cirrhosis (LC) was induced by intraperitoneal injections of N-dimethylnitrosamine three times per week for four weeks.
    • Diabetes Mellitus (DM) was induced by a single tail-vein injection of streptozotocin.
    • The LCD model was created by inducing liver cirrhosis first, followed by diabetes.
  • Study Design: The rats received oltipraz via either intravenous (10 mg/kg) or oral (30 mg/kg) administration. Blood samples were collected at various time points after dosing to determine plasma concentrations of oltipraz.
  • Pharmacokinetic Analysis: Standard non-compartmental analysis was performed on the plasma concentration-time data to calculate key parameters, including the Area Under the Curve (AUC).
  • Mechanistic Investigation: The protein expression of major hepatic cytochrome P450 (CYP) enzymes (CYP1A, 2B1/2, 2C11, 2D, 3A) was analyzed using Western blot to explain the observed pharmacokinetic changes.

The study concluded that the altered pharmacokinetics in DM and LC rats were associated with changes in the expression of specific CYP enzymes. In diabetic rats, increased expression of CYP1A and 3A contributed to the lower AUC, while in cirrhotic rats, impaired liver function led to a higher AUC. The combined LCD condition resulted in a complex interaction that brought the AUC back towards control levels [1].

Mechanisms and Broader Context

Oltipraz is not just a pharmacokinetic subject but also a active agent influencing biological pathways. Beyond being metabolized by CYP enzymes, oltipraz is a known activator of the Nrf2 signaling pathway [2] [3]. This pathway is a master regulator of cellular defense against oxidative stress and controls the expression of antioxidant proteins and detoxifying enzymes, which contributes to oltipraz's investigated role in chemoprevention [3].

The diagram below illustrates how oltipraz influences this key pathway.

G Oltipraz Oltipraz KEAP1 KEAP1 Oltipraz->KEAP1  Modifies Nrf2 Nrf2 KEAP1->Nrf2  Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE  Binds to TargetGenes Detoxification & Antioxidant Genes ARE->TargetGenes  Activates Transcription

References

Oltipraz-d3 antioxidant effects vs native compound

Author: Smolecule Technical Support Team. Date: February 2026

Oltipraz Antioxidant Mechanisms and Key Data

The table below summarizes the established antioxidant properties and experimental data for native Oltipraz, which primarily functions as a potent activator of the Nrf2 pathway [1] [2].

Aspect Details on Native Oltipraz
Primary Mechanism Activator of the Nrf2 pathway; disrupts Keap1-Nrf2 interaction, leading to Nrf2 accumulation [1] [2].
Key Experimental Model 12-month-old male 1,25(OH)₂D-deficient mice (1α(OH)ase⁺/⁻) [1].
Treatment Protocol Diet containing Oltipraz, administered after weaning [1].
Key In Vivo Results Rescued age-related bone loss, reduced oxidative stress, decreased DNA damage, and reduced cell senescence [1].
Key Molecular Findings Increased nuclear Nrf2 protein; upregulated expression of Nrf2 target genes (Ho-1, Nqo1) [1].

Detailed Experimental Protocol from Key Study

For researchers looking to replicate or build upon these findings, here is a detailed methodology from the identified mouse model study [1]:

  • Animal Model: 1,25(OH)₂D-deficient mice (1α(OH)ase⁺/⁻) and their wild-type (WT) littermates.
  • Genotyping: Performed using PCR.
  • Study Groups: Male 1α(OH)ase⁺/⁻ and WT mice were randomly divided into groups post-weaning.
  • Intervention: The Oltipraz group received a diet containing Oltipraz, while the control group received a vehicle-containing diet.
  • Duration: Treatment continued until the mice were 12 months old.
  • Outcome Measurements: Analyses included micro-computed tomography (μ-CT) for bone phenotype, immunohistochemistry for Nrf2 protein levels, and assessment of oxidative stress and DNA damage markers.

Nrf2 Pathway Activation by Oltipraz

The following diagram illustrates the core mechanism of how Oltipraz activates the Nrf2-mediated antioxidant response, based on the described research [1] [2]:

G OxidativeStress Oxidative Stress Keap1 Keap1 Protein OxidativeStress->Keap1  Inactivates Oltipraz Oltipraz Oltipraz->Keap1  Inhibits Nrf2 Nrf2 Transcription Factor Keap1->Nrf2  Targets for Degradation Proteasomal Degradation Nrf2->Degradation  Under Basal Conditions Nucleus Nuclear Translocation Nrf2->Nucleus  Stabilization & Accumulation ARE Antioxidant Response Element (ARE) Nucleus->ARE TargetGenes Antioxidant Gene Expression (HO-1, NQO1) ARE->TargetGenes  Binds & Activates

Research Implications and Future Directions

The lack of direct comparative data for Oltipraz-d3 presents a significant opportunity for original research.

  • Deuterated Drug Properties: Deuterium substitution can alter a drug's pharmacokinetics, potentially slowing its metabolism and increasing its half-life. A comparison guide would need to investigate if this compound has enhanced stability or potency over the native compound due to this isotope effect.
  • Suggested Experimental Focus: Future studies should directly compare the metabolic stability, plasma half-life, and potency in Nrf2 pathway activation between Oltipraz and this compound using standardized in vitro and in vivo models. The protocols established for the native compound provide an excellent baseline for this work.

References

Oltipraz and Oltipraz-d3: Known Information

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information available for both Oltipraz and its deuterated form:

Aspect Oltipraz Oltipraz-d3
Chemical Nature Organosulfur compound (1,2-dithiole-3-thione) [1] Synthetic, deuterium-substituted 1,2-dithiole-3-thione (isotopically labelled Oltipraz) [2] [3]

| Primary Research Applications | - Originally: Antischistosomal agent [4] [5].

  • Currently: Investigated for cancer chemoprevention [4] [5] [6] and treatment of metabolic diseases (e.g., Type 2 Diabetes, NASH) [7] [5]. | Used as an internal standard in mass spectrometry-based analytical methods to improve accuracy in quantifying the parent compound [2] [3]. | | Known Mechanisms of Action | - Potent inducer of Phase II detoxification enzymes (e.g., Glutathione S-transferase, NAD(P)H:quinone oxidoreductase 1) [5] [6].
  • Activates the Nrf2/HO-1 signaling pathway, a key regulator of antioxidant and cellular defense responses [7] [8]. | Information on specific biological activity or isotope effects is not available in the searched literature. Its primary documented use is as a research tool for quantification [2] [3]. | | Supporting Experimental Data | Demonstrated efficacy in numerous in vitro and in vivo models [7] [4] [8]. | No independent experimental data on performance or effects were found. |

Primary Mechanism of Action: The Nrf2 Pathway

Oltipraz's most well-characterized mechanism is its activation of the Nrf2-mediated antioxidant response. The following diagram illustrates this key signaling pathway based on experimental findings [7] [8]:

G Oltipraz Oltipraz KEAP1 KEAP1 Oltipraz->KEAP1  Inhibits Nrf2 Nrf2 ARE ARE Nrf2->ARE  Binds to KEAP1->Nrf2  Releases AntioxidantEnzymes Antioxidant & Detoxification Enzymes (e.g., HO-1, NQO1, GST) ARE->AntioxidantEnzymes  Transcribes Effects Cellular Effects • Reduced Oxidative Stress • Decreased Inflammation • Enhanced Insulin Sensitivity AntioxidantEnzymes->Effects

Research Applications and Experimental Models

Research on Oltipraz spans several therapeutic areas. Key experimental models and findings are summarized below:

Research Area Experimental Model(s) Key Findings / Effects of Oltipraz

| Type 2 Diabetes (T2DM) | STZ-induced diabetic mice [7] | • Improved blood glucose & insulin resistance. • Reduced blood lipids, inflammation, and oxidative stress. • Mitigated pancreatic and liver tissue injury. | | Diabetic Peripheral Neuropathy | RSC96 Schwann cells in high-glucose medium [8] | • Reduced oxidative stress and cell apoptosis. • Improved cell viability. | | Cancer Chemoprevention | Multiple animal models (liver, colon, lung, etc.) [4] [5] [6] | • Inhibited carcinogenesis induced by various chemicals. • Enhanced detoxification of carcinogens (e.g., aflatoxin). | | Non-Alcoholic Steatohepatitis (NASH) | Clinical trials (Human) [5] | • Showed reduced liver steatosis in a phase 2 trial. |

Example Experimental Protocol

To illustrate how the effects of Oltipraz are typically investigated, here is a summarized protocol from a study on diabetic peripheral neuropathy, which could serve as a reference for designing future experiments with this compound [8]:

  • Cell Culture and Treatment:

    • Use RSC96 rat Schwann cells.
    • Pre-treatment: Incubate cells with Oltipraz (e.g., 20 µM) for 24 hours.
    • Induction: Culture pre-treated cells in a high-glucose medium (e.g., 50 mM) for another 24 hours. A control group is maintained in normal glucose (5 mM).
  • Assessment of Apoptosis (Flow Cytometry):

    • Harvest and wash the cells.
    • Resuspend cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
    • Analyze using a flow cytometer to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
  • Assessment of Oxidative Stress:

    • Intracellular ROS: Incubate cells with DCFH-DA dye, then measure fluorescence intensity via flow cytometry.
    • Antioxidant Enzymes & Lipid Peroxidation: Use commercial kits to measure the levels of Superoxide Dismutase (SOD) and Malondialdehyde (MDA) in cell lysates.
  • Analysis of Mechanism (Western Blot):

    • Extract total protein from the treated cells.
    • Separate proteins by SDS-PAGE and transfer to a membrane.
    • Incubate the membrane with primary antibodies against targets like Nrf2 and NQO1, followed by incubation with a secondary antibody.
    • Detect the protein bands using a chemiluminescence system.

Conclusion

References

Oltipraz: Mechanisms and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key mechanisms of action and supporting experimental data for Oltipraz from the available literature.

Mechanism of Action Biological Target/Pathway Experimental Model Key Experimental Findings Supporting Citation
Inhibition of Lipogenesis Liver X Receptor alpha (LXR-α) Multicenter, double-blind, placebo-controlled Phase II study in patients with NAFLD [1] 60 mg twice daily for 24 weeks: -13.9% absolute change in liver fat content (MRS); -34.6% relative reduction vs. placebo [1]
Carcinogen Detoxification Glutathione S-transferase (GST) / Antioxidant Response Element (ARE) Review of chemopreventive drug mechanisms [2] Proposed: Prevents carcinogen binding to DNA; deactivates carcinogens; enhances glutathione (GSH) levels [2]
Antioxidant & Cytoprotective Effects Nrf2-Keap1-ARE signaling pathway Review of chemopreventive and antioxidant mechanisms [2] [3] Proposed: Scavenges reactive electrophiles; enhances expression of cytoprotective and detoxifying genes [2] [3]

Detailed Experimental Protocol for Oltipraz

For a comprehensive guide, here is a detailed methodology from the key clinical trial cited above, which can serve as a reference for evaluating the quality of experimental data.

  • Study Design: A multicenter, double-blind, placebo-controlled, randomized Phase II study [1].
  • Subject Population: Patients with non-alcoholic fatty liver disease (NAFLD), characterized by liver fat >20% and hypertransaminasemia [1].
  • Intervention Groups: Subjects were randomized into three groups:
    • Placebo (n=22)
    • Oltipraz 30 mg twice daily (n=22)
    • Oltipraz 60 mg twice daily (n=24)
  • Treatment Duration: 24 weeks [1].
  • Primary Outcome Measure: Change in liver fat content from baseline to 24 weeks, quantified using magnetic resonance spectroscopy (MRS) [1].
  • Secondary Outcome Measures: Changes in body mass index (BMI), insulin resistance, liver enzymes (ALT, AST), lipid profiles, and cytokines [1].
  • Safety Assessment: Monitoring and reporting of adverse events [1].

Known Mechanisms of Oltipraz

The signaling pathway diagram below synthesizes information from the search results to illustrate the primary known mechanisms of action for Oltipraz. This is distinct from a specific binding assay workflow but provides essential context for its biological activity.

G cluster_primary Primary Documented Mechanisms Oltipraz Oltipraz LXR_Inhibition Inhibition of LXR-α Oltipraz->LXR_Inhibition Nrf2_Activation Activation of Nrf2 Pathway Oltipraz->Nrf2_Activation Lipogenesis Reduced Hepatic Lipogenesis LXR_Inhibition->Lipogenesis Suppresses ARE_Binding Nrf2 Binding to ARE Nrf2_Activation->ARE_Binding Promotes Outcome Reduced Liver Fat & Chemopreventive Effects Lipogenesis->Outcome Gene_Expression ↑ Detoxification & Antioxidant Gene Expression ARE_Binding->Gene_Expression Gene_Expression->Outcome

Focused Information on Oltipraz-d3 is Limited

The search results provide a solid foundation for understanding the biological activity and therapeutic effects of Oltipraz. However, they do not address the specific deuterated compound, This compound.

  • Mechanism Specificity: The available data describe Oltipraz's activity through targets like LXR-α and the Nrf2 pathway [2] [1], but do not detail the molecular binding affinity or kinetics.
  • Lack of Comparative Data: The search results do not contain head-to-head experimental comparisons between Oltipraz, this compound, and other alternative compounds in binding assays.
  • No Deuterium-Switch Data: A critical experiment for confirming binding specificity—comparing the deuterated vs. non-deuterated forms in a binding assay—is not described in the retrieved literature.

References

×

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Exact Mass

228.98814196 Da

Monoisotopic Mass

228.98814196 Da

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types